Palmityl linoleate
Descripción
Propiedades
IUPAC Name |
hexadecyl (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19H,3-10,12,14-16,18,20-33H2,1-2H3/b13-11-,19-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCPRFASSBVGQD-OHNCOSGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276562 | |
| Record name | Hexadecyl (9Z,12Z)-9,12-octadecadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20424-31-1 | |
| Record name | Hexadecyl (9Z,12Z)-9,12-octadecadienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20424-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetyl linoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020424311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl (9Z,12Z)-9,12-octadecadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl (9Z,12Z)-octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETYL LINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6O07AWB0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enzymatic Synthesis of Palmityl Linoleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of wax esters, such as palmityl linoleate, offers a green and highly specific alternative to traditional chemical methods. This technical guide provides a comprehensive overview of the core methodologies for the lipase-catalyzed synthesis of this compound, focusing on experimental protocols, data-driven optimization, and reaction mechanisms.
Introduction
This compound, a wax ester composed of palmitoyl alcohol and linoleic acid, holds significant potential in the pharmaceutical, cosmetic, and food industries due to its unique physicochemical properties. Enzymatic synthesis, primarily utilizing lipases, has emerged as a favorable production method. This approach offers several advantages over chemical synthesis, including milder reaction conditions, higher specificity, reduced byproduct formation, and a more environmentally friendly process. This guide will delve into the practical aspects of synthesizing this compound using enzymatic catalysis.
Core Principles of Enzymatic Esterification
The synthesis of this compound is achieved through the esterification of linoleic acid with palmitoyl alcohol, catalyzed by a lipase. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that, under low water conditions, can catalyze the formation of ester bonds. The reaction is reversible, and the removal of water, a byproduct, is crucial for driving the equilibrium towards ester synthesis and achieving high conversion yields.
Immobilized lipases are widely preferred in industrial applications as they can be easily separated from the reaction mixture and reused, which significantly reduces the overall process cost. Among the commercially available immobilized lipases, Novozym® 435, a lipase B from Candida antarctica immobilized on a macroporous acrylic resin, is one of the most extensively used and effective biocatalysts for wax ester synthesis.
Experimental Protocols
This section outlines a detailed experimental protocol for the enzymatic synthesis of this compound, based on established methodologies for similar wax esters.
Materials and Equipment
-
Substrates:
-
Linoleic acid (≥98% purity)
-
Palmitoyl alcohol (≥98% purity)
-
-
Enzyme:
-
Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)
-
-
Solvent (optional):
-
n-hexane (analytical grade) for solvent-based synthesis
-
-
Equipment:
-
Jacketed glass reactor with magnetic or overhead stirrer
-
Temperature-controlled water bath or circulator
-
Vacuum pump and vacuum trap (for solvent-free synthesis)
-
Rotary evaporator (for solvent removal)
-
Analytical equipment: Gas chromatograph with a flame ionization detector (GC-FID), Thin Layer Chromatography (TLC) plates.
-
Synthesis Procedure (Solvent-Free System)
A solvent-free system is often preferred as it is more environmentally friendly and results in a higher concentration of the product, simplifying downstream processing.
-
Substrate Preparation: Accurately weigh linoleic acid and palmitoyl alcohol in a desired molar ratio (e.g., 1:1 to 1:3 acid to alcohol) and add them to the glass reactor.
-
Reaction Setup: Heat the reactor to the desired temperature (e.g., 60-80°C) using the circulating water bath to melt the substrates and reduce viscosity.
-
Enzyme Addition: Once the reaction mixture reaches the set temperature, add the immobilized lipase (e.g., 5-10% by weight of the total substrates).
-
Initiation of Reaction: Start the agitation (e.g., 200-400 rpm) to ensure proper mixing. If a vacuum is used to remove water, connect the reactor to a vacuum pump.
-
Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the progress of the reaction by measuring the decrease in free fatty acid content via titration or by analyzing the formation of the wax ester using GC-FID.
-
Reaction Termination: Once the desired conversion is achieved (typically after several hours), stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with a solvent like hexane, dried, and stored for reuse.
-
Product Purification: The crude product can be purified to remove any unreacted substrates. This can be achieved by techniques such as molecular distillation or column chromatography.
Analysis of this compound
The conversion of linoleic acid and the yield of this compound can be determined using Gas Chromatography (GC). A small aliquot of the reaction mixture is derivatized (e.g., silylated) and injected into the GC. The percentage conversion is calculated based on the peak area of the remaining linoleic acid relative to its initial amount. The product identity can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS), which provides information on the molecular weight and fragmentation pattern of the synthesized ester.[1]
Data Presentation: Optimization of Reaction Parameters
The efficiency of the enzymatic synthesis of this compound is influenced by several parameters. The following tables summarize typical ranges and optimal conditions reported for the synthesis of similar wax esters, which can be used as a starting point for the optimization of this compound production.
Table 1: Key Parameters for Enzymatic Wax Ester Synthesis
| Parameter | Typical Range | Optimal Range (General) | Reference |
| Temperature (°C) | 40 - 80 | 50 - 70 | [2][3] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 - 5:1 | 1:1 - 3:1 | [4][5] |
| Enzyme Loading (% w/w of substrates) | 1 - 20 | 5 - 15 | [4][6] |
| Reaction Time (hours) | 1 - 48 | 4 - 24 | [3][4] |
| Agitation Speed (rpm) | 100 - 500 | 200 - 400 | [2] |
Table 2: Example of Response Surface Methodology (RSM) for Optimization of Palm-Based Wax Ester Synthesis [2]
| Run | Temperature (°C) | Enzyme Amount (%) | Palm Oil (mmol) | Oleyl Alcohol (mmol) | Impeller Speed (rpm) | Yield (%) |
| 1 | 40 | 14 | 80 | 240 | 100 | 65.2 |
| 2 | 60 | 14 | 80 | 240 | 400 | 75.8 |
| 3 | 50 | 18 | 160 | 480 | 250 | 90.1 |
| ... | ... | ... | ... | ... | ... | ... |
| Optimal | 50.4 | 16.0 | 200 | 600 | 242.1 | 92.3 (Actual) |
Note: This table is an illustrative example based on the optimization of palm oil and oleyl alcohol alcoholysis. The specific values would need to be determined experimentally for this compound synthesis.
Reaction Mechanism and Experimental Workflow
The enzymatic synthesis of esters by lipases often follows a Ping-Pong Bi-Bi mechanism. The following diagrams illustrate this mechanism and a typical experimental workflow.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Caption: General experimental workflow for enzymatic synthesis.
Conclusion
The enzymatic synthesis of this compound presents a robust and sustainable method for producing high-purity wax esters. By carefully selecting the lipase and optimizing key reaction parameters such as temperature, substrate molar ratio, and enzyme loading, high conversion rates can be achieved. The use of solvent-free systems further enhances the green credentials of this process. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to develop and scale up the enzymatic production of this compound for various applications. Further research can focus on the development of novel immobilized lipases with enhanced stability and activity, as well as the exploration of continuous reactor systems for large-scale production.
References
- 1. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psasir.upm.edu.my [psasir.upm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intensified synthesis of palm olein designer lipids using sonication - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Chemical Properties and Structure Elucidation of Palmityl Linoleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of palmityl linoleate, a wax ester of significant interest in various scientific fields. The document details the methodologies for its structure elucidation, including spectroscopic and spectrometric techniques.
Chemical Properties of this compound
This compound is an ester formed from the condensation of palmitic acid, a saturated C16 fatty acid, and linoleyl alcohol, an unsaturated C18 fatty alcohol with two double bonds. Its chemical structure confers properties that are of interest in fields such as drug delivery and formulation science.
A summary of its key chemical properties is presented in Table 1. It is important to note that while some data are directly available for this compound or its isomers, other values are estimated based on structurally similar wax esters.
| Property | Value | Source/Basis |
| IUPAC Name | Hexadecyl (9Z,12Z)-octadeca-9,12-dienoate | |
| Molecular Formula | C₃₄H₆₄O₂ | Calculated |
| Molecular Weight | 504.87 g/mol | Calculated[1] |
| CAS Number | 914926-22-0 (for Linoleyl Palmitate) | [1] |
| Melting Point | Estimated to be in the range of 20-30 °C | Based on related wax esters such as palmityl oleate (25.5 °C) |
| Boiling Point | > 350 °C at 760 mmHg (decomposes) | Estimated based on high molecular weight wax esters |
| Density | ~0.86 g/cm³ at 25 °C | Estimated based on similar long-chain esters |
| Refractive Index | ~1.46 at 20 °C | Estimated based on similar long-chain esters |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, chloroform, diethyl ether). Sparingly soluble in polar solvents (e.g., ethanol). Insoluble in water. | General solubility of wax esters |
| Stability | Susceptible to oxidation at the double bonds of the linoleyl group, leading to rancidity. Stable to hydrolysis under neutral conditions but will hydrolyze under acidic or basic conditions. | General stability of unsaturated esters |
Structure Elucidation
The structural confirmation of this compound relies on a combination of modern spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's functional groups, connectivity, and overall structure.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the different types of protons in the molecule. The approximate chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are predicted as follows:
-
δ 5.3-5.4 ppm (m): Olefinic protons (-CH=CH-) of the linoleyl chain. The multiplicity will be complex due to coupling with each other and adjacent methylene protons.
-
δ 4.05 ppm (t): Methylene protons adjacent to the ester oxygen (-O-CH₂-).
-
δ 2.77 ppm (t): Bis-allylic protons (=CH-CH₂-CH=) of the linoleyl chain.
-
δ 2.2-2.3 ppm (t): Methylene protons alpha to the carbonyl group (-CH₂-C=O).
-
δ 2.0-2.1 ppm (m): Allylic protons (-CH₂-CH=).
-
δ 1.6 ppm (m): Methylene protons beta to the carbonyl group and beta to the ester oxygen.
-
δ 1.2-1.4 ppm (m): Bulk methylene protons of the fatty acid and fatty alcohol chains.
-
δ 0.8-0.9 ppm (t): Terminal methyl protons (-CH₃) of both chains.
-
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Predicted chemical shifts are as follows:
-
δ 173-174 ppm: Carbonyl carbon of the ester group (-C=O).
-
δ 127-131 ppm: Olefinic carbons (-CH=CH-) of the linoleyl chain.
-
δ 64-65 ppm: Methylene carbon attached to the ester oxygen (-O-CH₂-).
-
δ 34-35 ppm: Methylene carbon alpha to the carbonyl group (-CH₂-C=O).
-
δ 22-32 ppm: Methylene carbons of the aliphatic chains.
-
δ 14 ppm: Terminal methyl carbons (-CH₃).
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
EI-MS: In EI-MS, the molecular ion peak [M]⁺ at m/z 504.87 would be expected, although it may be weak. Characteristic fragmentation patterns for wax esters include[2][3]:
-
Cleavage at the ester bond, leading to acylium ions [RCO]⁺ and fragments corresponding to the alcohol moiety. For this compound, this would result in a fragment for the linoleoyl group.
-
McLafferty rearrangement if sterically feasible.
-
Loss of small neutral molecules.
-
-
ESI-MS: ESI is a softer ionization technique and would likely show a prominent protonated molecule [M+H]⁺ at m/z 505.88 or a sodium adduct [M+Na]⁺ at m/z 527.86. Tandem MS (MS/MS) of these precursor ions would provide further structural information through controlled fragmentation[4].
Infrared spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands:
-
~3010 cm⁻¹: C-H stretching of the vinylic groups (=C-H).
-
2925 and 2855 cm⁻¹: Strong C-H stretching vibrations of the methylene and methyl groups.
-
~1740 cm⁻¹: Strong C=O stretching vibration of the ester functional group.
-
~1650 cm⁻¹: C=C stretching of the double bonds in the linoleyl chain (can be weak).
-
~1170 cm⁻¹: C-O stretching of the ester group.
-
~720 cm⁻¹: Rocking vibration of long methylene chains (- (CH₂)n - where n > 4).
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
3.1.1. Lipase-Catalyzed Esterification
This method offers a green and mild approach to ester synthesis.
-
Materials:
-
Linoleic acid (≥99%)
-
Palmityl alcohol (1-hexadecanol, ≥99%)
-
Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM)
-
Anhydrous hexane (or other suitable organic solvent)
-
Molecular sieves (3Å or 4Å, activated)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of linoleic acid and palmityl alcohol in anhydrous hexane (e.g., 10 ml per gram of reactants).
-
Add immobilized lipase (typically 5-10% by weight of the total substrates) and activated molecular sieves (to remove water produced during the reaction).
-
Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C) for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, filter off the lipase and molecular sieves.
-
Wash the organic phase with 5% sodium bicarbonate solution to remove unreacted linoleic acid, followed by washing with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel using a hexane:ethyl acetate gradient if necessary.
-
3.1.2. Fischer Esterification
This is a classic acid-catalyzed esterification method.
-
Materials:
-
Linoleic acid (≥99%)
-
Palmityl alcohol (1-hexadecanol, ≥99%)
-
Concentrated sulfuric acid (or other strong acid catalyst like p-toluenesulfonic acid)
-
Toluene
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Combine linoleic acid, a slight excess of palmityl alcohol (e.g., 1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene as the solvent to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Wash the organic phase with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography as described above.
-
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.
-
¹H NMR Analysis: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with appropriate phasing and baseline correction. Integrate the peaks to determine the relative number of protons.
-
¹³C NMR Analysis: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary. Use a proton-decoupled pulse sequence.
3.2.2. GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate[5].
-
GC Conditions: Use a high-temperature capillary column suitable for lipid analysis (e.g., a DB-5ht or similar). A typical temperature program would start at a lower temperature (e.g., 150 °C), ramp to a high final temperature (e.g., 350 °C) to ensure elution of the high molecular weight wax ester, and then hold for a period. Use helium as the carrier gas[2][6].
-
MS Conditions: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 50 to 600 or higher to detect the molecular ion and fragment ions[6].
3.2.3. FTIR Analysis
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly on the ATR crystal[7][8]. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk[9].
-
Analysis: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹). Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.
Visualizations
Caption: Workflow for the synthesis, purification, and structure elucidation of this compound.
Caption: Simplified reaction pathway for the Fischer esterification of this compound.
References
- 1. 13C and 1H NMR ester region resonance assignments and the composition of human infant and child meibum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cerritos.edu [cerritos.edu]
- 4. eng.uc.edu [eng.uc.edu]
- 5. benchchem.com [benchchem.com]
- 6. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide on the Function of Palmityl Linoleate in the Skin Barrier
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The skin's stratum corneum (SC) is the primary barrier against environmental insults and water loss. Its integrity is critically dependent on a complex lipid matrix, primarily composed of ceramides, cholesterol, and free fatty acids. Among the diverse lipid species, wax esters, though less abundant than the principal lipid classes, play a significant role in maintaining skin hydration and barrier function. This technical guide provides a comprehensive overview of the function of a specific wax ester, palmityl linoleate, in the context of the skin's protective barrier. While direct research on this compound is limited, this document extrapolates from the broader knowledge of wax esters and their constituent fatty acids—palmitic acid and linoleic acid—to elucidate its putative role. This guide details the biosynthetic pathways, potential regulatory mechanisms, and methodologies for analysis and functional assessment, aiming to equip researchers and drug development professionals with a foundational understanding for future investigations.
Introduction: The Stratum Corneum Lipid Matrix
The barrier function of the epidermis is primarily attributed to the stratum corneum, which is often described by the "brick and mortar" model. In this analogy, the corneocytes ("bricks") are embedded in a continuous intercellular lipid matrix ("mortar"). This lipid matrix is meticulously organized into lamellar structures and is crucial for preventing transepidermal water loss (TEWL) and the penetration of external substances. The major lipid components of the stratum corneum are ceramides, cholesterol, and free fatty acids. However, other lipid classes, including wax esters, are also present and contribute to the overall barrier properties.
This compound: A Wax Ester with Potential Significance
This compound is a wax ester formed from the esterification of palmitic acid (a C16:0 saturated fatty acid) and linoleyl alcohol (derived from the C18:2 polyunsaturated fatty acid, linoleic acid). While not as extensively studied as ceramides, the individual components of this compound are well-known for their critical roles in skin biology.
-
Palmitic Acid: A ubiquitous saturated fatty acid in the epidermis, palmitic acid is a key precursor for the de novo synthesis of ceramides and other complex lipids. It is also essential for proper epidermal morphogenesis and differentiation.
-
Linoleic Acid: An essential fatty acid that cannot be synthesized by the body and must be obtained from external sources. Linoleic acid is a crucial component of acylceramides, which are vital for the formation of the corneocyte lipid envelope and the structural integrity of the lipid lamellae.
The combination of these two moieties in the form of this compound suggests a molecule with both structural and signaling potential within the stratum corneum.
Quantitative Data on Related Lipids and Skin Barrier Function
| Lipid Supplement | Dosage | Duration | Key Findings | Reference |
| Palmitoleic Acid | 500 mg/day | 12 weeks | - Skin Hydration: Significantly increased compared to the control group. - TEWL: Significantly improved (decreased) in the intervention group. | [1][2][3][4] |
| Linoleic Acid (as triglycerides) | Topical Application | 5 days | - TEWL: Reduced in essential fatty acid-deficient rats. | [5] |
TEWL: Transepidermal Water Loss
These studies suggest that both saturated and unsaturated fatty acids, the building blocks of this compound, contribute positively to skin barrier function by enhancing hydration and reducing water loss.
Experimental Protocols
Extraction and Quantification of Wax Esters from Stratum Corneum
Objective: To extract and quantify this compound and other wax esters from the stratum corneum.
Methodology:
-
Sample Collection: Stratum corneum samples are collected from human subjects using the tape stripping method. An adhesive tape (e.g., Leukoplex) is applied to the skin surface and then removed, taking with it the outermost layers of the stratum corneum.
-
Lipid Extraction: The lipids are extracted from the tape strips using an organic solvent mixture. A common protocol is a modification of the Bligh and Dyer method:
-
The tape strips are immersed in a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
The mixture is agitated to ensure complete extraction of the lipids.
-
The solvent is then evaporated under a stream of nitrogen.
-
-
Lipid Separation and Quantification (GC-MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of intact wax esters.
-
Sample Preparation: The dried lipid extract is dissolved in a suitable solvent like hexane or toluene to a concentration of 0.1–1.0 mg/mL.[6]
-
Instrumentation: An Agilent 8890 GC coupled with a 7010B Triple Quadrupole GC/MS or an equivalent system can be used.[6]
-
GC Column: A high-temperature resistant column such as a DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) is recommended.[6]
-
Temperature Program:
-
MS Parameters:
-
Calibration: A calibration curve is generated using a series of known concentrations of a this compound standard.
-
In Vitro Skin Barrier Function Assessment
Objective: To assess the effect of topically applied this compound on the barrier function of a reconstructed human epidermis (RHE) model.
Methodology:
-
Cell Culture: Commercially available RHE models (e.g., EpiDerm™, SkinEthic™ RHE) are cultured according to the manufacturer's instructions.
-
Topical Application: A solution of this compound in a suitable vehicle (e.g., a simple oil-in-water emulsion) is applied topically to the surface of the RHE. A vehicle-only control is also applied to a separate set of tissues.
-
Transepidermal Water Loss (TEWL) Measurement:
-
TEWL is measured using a Tewameter® or a similar device with a closed-chamber probe.
-
The probe is placed on the surface of the RHE, and the rate of water evaporation is recorded.
-
Measurements are taken at baseline and at various time points after the application of the test substance.
-
-
Permeability Assay (Lucifer Yellow):
-
This assay measures the paracellular permeability of the epidermal barrier.
-
The culture media is aspirated from the apical and basolateral compartments of the culture inserts.[7]
-
The tissues are washed with a balanced salt solution (e.g., HBSS).[7]
-
A solution of Lucifer Yellow dye (e.g., 100 µg/mL in HBSS) is added to the apical side of the RHE.[7]
-
Fresh HBSS is added to the basolateral side.[7]
-
A sample is taken from the basolateral compartment, and the fluorescence is measured using a spectrophotometer (excitation ~485 nm, emission ~530 nm).[8]
-
The amount of dye that has passed through the barrier is quantified by comparison to a standard curve.[7]
-
Signaling Pathways and Biosynthesis
Biosynthesis of this compound
The synthesis of wax esters like this compound is a two-step enzymatic process that primarily occurs in the endoplasmic reticulum of keratinocytes and sebocytes.
This pathway illustrates the conversion of linoleyl-CoA to linoleyl alcohol by fatty acyl-CoA reductase (FAR). Subsequently, acyl-CoA:wax alcohol acyltransferase (AWAT) catalyzes the esterification of linoleyl alcohol with palmitoyl-CoA to form this compound. Mammals have two main wax synthases, AWAT1 and AWAT2, which exhibit different substrate specificities for both the fatty acyl-CoA and the fatty alcohol.[9]
Regulation of Epidermal Lipid Synthesis by PPARs
Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a crucial role in regulating epidermal differentiation and lipid metabolism. Fatty acids and their derivatives can act as ligands for PPARs.
This signaling pathway depicts how fatty acids can activate PPARs (specifically PPARα and PPARβ/δ in keratinocytes).[10][11][12][13] Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in lipid synthesis (such as those encoding for AWAT and FAR enzymes) and keratinocyte differentiation, ultimately contributing to an improved skin barrier function.
Conclusion
This compound, as a wax ester, is a constituent of the skin's lipid barrier with a presumptive role in maintaining hydration and structural integrity. While direct evidence for its specific functions is still emerging, the well-established importance of its precursors, palmitic acid and linoleic acid, strongly suggests its contribution to a healthy skin barrier. The experimental protocols and signaling pathways outlined in this guide provide a framework for future research aimed at elucidating the precise role of this compound and other wax esters in skin health and disease. Further investigation into the quantitative effects and regulatory mechanisms of this compound will be invaluable for the development of novel dermatological and cosmetic formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of oral palmitoleic acid supplementation for skin barrier improvement: A 12-week, randomized, double-blinded, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of oral palmitoleic acid supplementation for skin barrier improvement: A 12-week, randomized, double-blinded, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in transepidermal water loss and the composition of epidermal lecithin after applications of pure fatty acid triglycerides to skin of essential fatty acid-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. genecards.org [genecards.org]
- 10. researchgate.net [researchgate.net]
- 11. Keratinocyte differentiation and upregulation of ceramide synthesis induced by an oat lipid extract via the activation of PPAR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisome proliferator-activated receptor (PPAR)-beta/delta stimulates differentiation and lipid accumulation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peroxisome-proliferator-activated receptor (PPAR)-gamma activation stimulates keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Mechanisms Associated with Palmityl Linoleate and its Constituent Fatty Acids
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the specific anti-inflammatory mechanisms of palmityl linoleate, a wax ester comprised of palmityl alcohol and linoleic acid, is limited in publicly available scientific literature. This guide will, therefore, focus on the well-documented interplay between its constituent molecules' precursors: palmitic acid (a pro-inflammatory saturated fatty acid) and linoleic acid (a modulatory omega-6 polyunsaturated fatty acid). The balance and interaction between these fatty acids are critical in modulating inflammatory pathways. We will also briefly touch upon the emerging research on related wax esters and fatty acid esters.
Introduction: The Dual Nature of Fatty Acids in Inflammation
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases. Fatty acids are pivotal modulators of this process. Saturated fatty acids, such as palmitic acid (PA), are generally considered pro-inflammatory, whereas polyunsaturated fatty acids (PUFAs), including linoleic acid (LA), can exert complex, often anti-inflammatory, effects.
This compound is a wax ester. While research on this specific molecule is sparse, related compounds like cetylated fatty acids (a mix of fatty acids esterified with cetyl alcohol) are suggested to have anti-inflammatory properties by lubricating joints and potentially inhibiting the immune system[1]. Some fatty acid esters of hydroxy fatty acids (FAHFAs), specifically the linoleic acid ester of 13-hydroxy linoleic acid (13-LAHLA), have been identified as potent anti-inflammatory lipids[2]. These esters suppress the secretion of pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS)[2]. This suggests that esterification of fatty acids can create novel bioactive molecules.
This guide will primarily dissect the opposing roles of PA and LA on key inflammatory signaling pathways, providing a mechanistic framework for understanding their net effect on inflammatory responses.
Core Signaling Pathways in Fatty Acid-Mediated Inflammation
The inflammatory response to fatty acids is governed by a complex network of signaling pathways. Palmitic acid typically activates these pathways, while linoleic acid can often antagonize this activation.
The TLR4/NF-κB Pro-Inflammatory Axis
The Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation, initiates a signaling cascade culminating in the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).
-
Palmitic Acid (Pro-Inflammatory): PA is a known activator of the TLR4 signaling pathway[3]. This activation leads to the recruitment of adaptor proteins like MyD88, triggering a cascade that results in the phosphorylation and degradation of the inhibitor of NF-κB (IκBα). This frees NF-κB to translocate to the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including those for cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α)[3][4].
-
Linoleic Acid (Anti-Inflammatory): Co-treatment with linoleic acid has been shown to significantly suppress palmitate-induced inflammation. LA can inhibit the reduction of IκBα caused by PA treatment, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression[4].
The JNK Stress-Activated Pathway
The c-Jun N-terminal kinase (JNK) is a member of the mitogen-activated protein kinase (MAPK) family and is activated by cellular stress, including exposure to saturated fatty acids.
-
Palmitic Acid (Pro-Inflammatory): PA induces the phosphorylation and activation of JNK (pJNK)[4]. Activated JNK can contribute to inflammation by activating transcription factors like AP-1 and by promoting apoptosis.
-
Linoleic Acid (Anti-Inflammatory): In co-treatment studies, linoleic acid has been demonstrated to inhibit the activation of JNK that is caused by palmitic acid[4]. This inhibition is a key mechanism by which LA protects hepatocytes from PA-induced inflammation[4].
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Their activation by fatty acid ligands often leads to anti-inflammatory effects. While direct modulation by this compound is unconfirmed, its constituent fatty acids are known PPAR ligands. Palmitoleic acid, a monounsaturated derivative of palmitic acid, is known to exert anti-inflammatory effects through PPARα[5].
The Endocannabinoid System
The endocannabinoid system (ECS) is a lipid signaling network that regulates numerous physiological processes, including inflammation. N-acylethanolamines (NAEs), such as anandamide, are key endocannabinoids. Some fatty acids serve as precursors to NAEs. For example, palmitoylethanolamide (PEA), derived from palmitic acid, is a well-known anti-inflammatory and analgesic lipid mediator[6]. Cetylated fatty acids have been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme that degrades the endocannabinoid 2-AG, which could lead to increased local anti-inflammatory effects[7]. This suggests a potential, though currently speculative, role for this compound or its metabolites in modulating the ECS.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the interplay between palmitic acid and linoleic acid in inflammatory models.
Table 1: Effect of Palmitic Acid (PA) and Linoleic Acid (LA) on Inflammatory Cytokine Production in Hepatocytes
| Treatment Condition | Target Cell Line | Cytokine | Fold Change / Effect | Reference |
|---|---|---|---|---|
| 500 μM PA (9h) | Huh7, HepG2 | IL-8 mRNA & Protein | Significant elevation | [4] |
| 400 μM LA alone | Huh7 | IL-8 mRNA | 5.48-fold increase | [4] |
| 500 μM PA + 400 μM LA | Huh7, HepG2 | IL-8 mRNA & Protein | Significantly suppressed vs. PA alone |[4][8] |
Table 2: Effect of Palmitic Acid (PA) and Linoleic Acid (LA) on Signaling Molecules
| Treatment Condition | Target Cell Line | Signaling Molecule | Effect | Reference |
|---|---|---|---|---|
| 500 μM PA | Huh7 | pJNK | Activation | [4][8] |
| 500 μM PA | Huh7 | IκBα | Reduction | [4][8] |
| 500 μM PA + 400 μM LA | Huh7 | pJNK | Activation inhibited | [4][8] |
| 500 μM PA + 400 μM LA | Huh7 | IκBα | Reduction inhibited | [4][8] |
| 400 μM LA alone | Huh7 | pJNK/IκBα | No influence |[4] |
Experimental Protocols
This section details common methodologies used to investigate the anti-inflammatory effects of fatty acids in vitro.
In Vitro Model: LPS-Stimulated Macrophages
This model is a standard for screening compounds for anti-inflammatory activity. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of TLR4 in macrophages, leading to a robust inflammatory response.
Objective: To determine the effect of a test compound (e.g., this compound, linoleic acid) on the production of pro-inflammatory mediators in LPS-activated macrophages.
Materials:
-
Cell Line: RAW 264.7 (murine macrophages) or THP-1 (human monocytes, differentiated into macrophages with PMA).
-
Reagents: Lipopolysaccharide (LPS) from E. coli, test compound stock solution (dissolved in DMSO or ethanol), serum-free culture medium (e.g., DMEM), PBS.
-
Assay Kits: ELISA kits for TNF-α, IL-6, IL-1β; Griess Reagent for Nitric Oxide (NO) measurement.
Procedure:
-
Cell Culture: Seed RAW 264.7 macrophages in 96-well or 24-well plates and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and wash cells with PBS. Add fresh serum-free medium containing various concentrations of the test compound. Incubate for 1-2 hours. A vehicle control (medium with DMSO) must be included.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for a specified period (e.g., 6-24 hours), depending on the mediator being measured.
-
Sample Collection: After incubation, collect the cell culture supernatant for analysis.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): Use the Griess assay to measure nitrite (a stable product of NO) in the supernatant.
-
Cytokines (TNF-α, IL-6, IL-1β): Use specific ELISA kits to quantify the concentration of each cytokine in the supernatant according to the manufacturer's protocol.
-
Western Blotting for Signaling Protein Analysis
Objective: To assess the effect of test compounds on the activation (e.g., phosphorylation) or degradation of key signaling proteins like pJNK and IκBα.
Procedure:
-
Cell Lysis: After treatment as described above, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-pJNK, anti-IκBα, anti-β-actin as a loading control).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry analysis is used to quantify the relative protein expression levels.
Conclusion and Future Directions
The anti-inflammatory potential related to this compound is best understood through the antagonistic actions of its constituent fatty acid precursors, palmitic acid and linoleic acid. Palmitic acid acts as a pro-inflammatory stimulus, primarily through the TLR4-NFκB and JNK pathways. Linoleic acid, in contrast, can effectively counteract these effects by inhibiting key nodes in these signaling cascades.
Future research should focus on several key areas:
-
Direct Biological Activity: Studies are needed to synthesize pure this compound and directly assess its anti-inflammatory activity in vitro and in vivo to determine if the esterified form has unique properties compared to its individual components.
-
Metabolic Fate: Investigating the hydrolysis of this compound in biological systems is crucial to understand if its effects are mediated by the parent molecule or by the release of palmityl alcohol and linoleic acid.
-
Broader Pathway Analysis: Exploring the effects of these lipids on other inflammatory pathways, such as the NLRP3 inflammasome and the endocannabinoid system, will provide a more comprehensive understanding of their immunomodulatory roles.
This guide provides a foundational understanding for researchers and drug development professionals interested in the complex role of fatty acids in inflammation and the potential therapeutic applications of their modified forms.
References
- 1. Cetylated Fatty Acids: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 2. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linoleate appears to protect against palmitate-induced inflammation in Huh7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Linoleate appears to protect against palmitate-induced inflammation in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Analysis of Palmityl Linoleate in Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the presence of palmityl linoleate in nature, its biosynthetic origins, and the methodologies for its extraction, identification, and quantification. While the specific discovery of this wax ester is not extensively documented in a singular "discovery" paper, its existence as a natural product has been confirmed. This guide consolidates available scientific information to serve as a valuable resource for researchers in lipidomics and natural product chemistry.
Natural Occurrence of this compound
This compound (hexadecyl (9Z,12Z)-octadeca-9,12-dienoate) is a wax ester formed from the esterification of palmitoyl alcohol (a 16-carbon saturated fatty alcohol) and linoleic acid (an 18-carbon polyunsaturated fatty acid). Its presence in the natural world has been identified in the epidermal lipids of mammals.
Notably, a complex mixture of approximately 120 different wax esters, including this compound, has been identified in the sebum of the greater mouse-eared bat (Myotis myotis).[1] The composition of these cutaneous lipids is thought to play a role in the bat's resistance to the pathogenic fungus Pseudogymnoascus destructans, the causative agent of White-Nose Syndrome (WNS).[1][2] The antifungal properties of certain fatty acids and their esters are an active area of research, suggesting a potential biological significance for compounds like this compound in host defense mechanisms.[2][3]
Quantitative Data Presentation
Table 1: Representative Quantitative Composition of Wax Esters in Jojoba Oil (Simmondsia chinensis)
| Wax Ester Carbon Number | Fatty Acid Moiety | Fatty Alcohol Moiety | Composition (%) |
| C36 | C18:1 (Oleic acid) | C18:1 | Max. 3.0 |
| C38 | C18:1 (Oleic acid) | C20:1 | Max. 10.0 |
| C40 | C20:1 (Gadoleic acid) | C20:1 | 26.0 - 37.0 |
| C42 | C22:1 (Erucic acid) | C20:1 | 44.0 - 56.0 |
| C44 | C22:1 (Erucic acid) | C22:1 | 8.0 - 13.0 |
| C46 | C24:1 (Nervonic acid) | C22:1 | Max. 3.0 |
Data compiled from publicly available specifications for commercial Jojoba Oil and scientific literature.[5][6][7]
Biosynthesis of this compound
The biosynthesis of wax esters like this compound is a two-step enzymatic process that occurs in the endoplasmic reticulum. This pathway involves the reduction of a fatty acyl-CoA to a fatty alcohol, followed by the esterification of the fatty alcohol with another fatty acyl-CoA molecule.
The key enzymes in this pathway are:
-
Fatty Acyl-CoA Reductase (FAR): This enzyme catalyzes the reduction of a fatty acyl-CoA to a fatty alcohol. In the case of this compound synthesis, palmitoyl-CoA is reduced to palmitoyl alcohol.
-
Wax Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT): This enzyme catalyzes the esterification of a fatty alcohol with a fatty acyl-CoA. To form this compound, a wax synthase would utilize palmitoyl alcohol and linoleoyl-CoA as substrates.
Below is a diagram illustrating the biosynthetic pathway leading to this compound.
Experimental Protocols
The identification and quantification of this compound from a natural source involves several key steps: lipid extraction, separation, and analysis.
This protocol is a general method for extracting lipids from animal tissue, such as skin biopsies.
-
Sample Collection and Preparation: Excise the tissue sample and immediately freeze it in liquid nitrogen to halt enzymatic activity. The tissue can be stored at -80°C until extraction.
-
Homogenization: Homogenize the frozen tissue in a chloroform:methanol (2:1, v/v) solution. The ratio of solvent to tissue should be approximately 20:1.
-
Lipid Extraction: Perform a Bligh and Dyer extraction. Add water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:1:0.8. Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Isolation of Lipid Phase: The lower chloroform phase, containing the total lipids, is carefully collected using a Pasteur pipette.
-
Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen to yield the total lipid extract. The extract is then weighed and can be stored in chloroform at -20°C.
-
Column Preparation: Use a silica gel solid-phase extraction cartridge. Condition the cartridge by washing with hexane.
-
Sample Loading: Dissolve the total lipid extract in a small volume of hexane and load it onto the SPE cartridge.
-
Elution of Lipid Classes:
-
Elute hydrocarbons with hexane.
-
Elute wax esters with a mixture of hexane and diethyl ether (e.g., 98:2, v/v).
-
More polar lipids, such as triacylglycerols and free fatty acids, can be eluted with solvents of increasing polarity.
-
-
Fraction Collection and Evaporation: Collect the wax ester fraction and evaporate the solvent under nitrogen.
-
Sample Preparation: The isolated wax ester fraction can be analyzed directly.
-
GC-MS Analysis:
-
Injector: Use a splitless injection at a high temperature (e.g., 300°C).
-
Column: A high-temperature capillary column (e.g., DB-1ht) is suitable for separating high molecular weight wax esters.
-
Oven Program: Start at a moderate temperature (e.g., 150°C) and ramp up to a high final temperature (e.g., 350°C) to elute the wax esters.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. The mass spectra of wax esters typically show a molecular ion peak and characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties, which allows for their identification.[8]
-
-
Quantification: Quantification can be achieved by using an internal standard (a wax ester not present in the sample) and generating a calibration curve. The peak area of this compound is compared to the peak area of the internal standard.
A general workflow for the analysis of wax esters is depicted below.
Conclusion
This compound is a naturally occurring wax ester that has been identified in the epidermal lipids of bats. While its discovery was not a singular event, its presence highlights the vast chemical diversity of natural lipids and their potential ecological and physiological roles. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound and other wax esters from various natural sources. Further research into the quantitative distribution and biological activities of this and other wax esters is warranted to fully understand their significance in biological systems and their potential applications in drug development and other industries.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antifungal Properties of Epidermal Fatty Acid Esters: Insights from White-Nose Syndrome (WNS) in Bats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cir-safety.org [cir-safety.org]
- 5. skinident.world [skinident.world]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Palmityl Linoleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmityl linoleate (also known as cetyl linoleate or hexadecyl linoleate) is a wax ester of significant interest in various scientific and industrial fields, including cosmetics, pharmaceuticals, and material science. It is formed from the esterification of palmitic acid (a saturated C16 fatty acid) and linoleyl alcohol (an unsaturated C18 fatty alcohol), or through the esterification of cetyl alcohol (a C16 fatty alcohol) and linoleic acid (a C18 polyunsaturated fatty acid). This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a discussion of its synthesis and reactivity. Due to the limited availability of direct experimental data for this compound, this guide also incorporates data from closely related wax esters to provide estimated properties, which are clearly indicated.
Chemical Identity
This compound is the ester of hexadecanol and linoleic acid.
-
IUPAC Name: Hexadecyl (9Z,12Z)-octadeca-9,12-dienoate[1]
-
Synonyms: Cetyl linoleate, this compound[1]
-
CAS Number: 20424-31-1[1]
-
Molecular Weight: 504.87 g/mol [2]
Physical Properties
Table 1: Physical Properties of this compound
| Property | Value | Source/Notes |
| Appearance | Clear to pale yellow liquid or waxy solid at room temperature.[3] | The physical state depends on purity and ambient temperature. |
| Melting Point | 30-40 °C (estimated) | Based on data for cetyl linoleate.[3] |
| Boiling Point | Not available | High molecular weight suggests a very high boiling point, likely requiring vacuum distillation to prevent decomposition. |
| Density | Approximately 0.87 g/cm³ (estimated) | Based on data for cetyl linoleate.[3] |
| Solubility | Soluble in organic solvents such as ethanol and chloroform; poorly soluble in water.[3] | |
| Refractive Index | Not available |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by its ester functional group and the two double bonds in the linoleic acid chain.
-
Oxidation: The allylic protons in the linoleate chain are susceptible to oxidation, especially when exposed to air, light, and metal catalysts like iron or copper. This can lead to the formation of hydroperoxides and other degradation products.[3]
-
Hydrolysis: The ester bond can be cleaved through hydrolysis, either under acidic or basic conditions, to yield hexadecanol and linoleic acid.[3]
-
Transesterification: this compound can undergo transesterification with other alcohols or acids in the presence of a catalyst to form different esters.[3]
-
Hydrogenation: The double bonds in the linoleate portion can be hydrogenated in the presence of a suitable catalyst (e.g., palladium on carbon) to form the saturated ester, palmityl stearate.
Experimental Protocols
Accurate characterization and quantification of this compound require specific analytical techniques. The following are detailed protocols for the analysis of wax esters, which are directly applicable to this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable wax esters. High-temperature GC methods are necessary for the analysis of intact wax esters like this compound.
Table 2: GC-MS Experimental Protocol for Wax Ester Analysis
| Parameter | Description |
| Sample Preparation | Dissolve the sample in an appropriate organic solvent (e.g., hexane, toluene, or ethanol) to a final concentration of 0.1–1.0 mg/mL.[4] |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with a 7010B Triple Quadrupole GC/MS).[3] |
| Column | A high-temperature capillary column is required, such as a DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).[3][4] |
| Injector | Splitless injection is often preferred for trace analysis. Injector temperature should be high enough to ensure volatilization without degradation (e.g., 390°C).[4] |
| Oven Temperature Program | A temperature gradient is used to separate compounds with different boiling points. A typical program could be: initial temperature of 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min and hold for 6 minutes.[4] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[3] |
| Scan Range | m/z 50-850.[3] |
| Ion Source Temperature | 230°C.[3] |
| Transfer Line Temperature | 310°C.[3] |
| Calibration | Prepare a series of calibration standards of a representative wax ester (e.g., behenyl stearate) in the concentration range of interest. Generate a calibration curve by plotting the peak area against the concentration.[3] |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the analysis of a broad range of wax esters, including those that are thermally labile or have high molecular weights.
Table 3: HPLC Experimental Protocol for Wax Ester Analysis
| Parameter | Description |
| Sample Preparation | Dissolve the sample in a suitable organic solvent. Minimal sample preparation is typically required. |
| Instrumentation | High-Performance Liquid Chromatograph coupled with a suitable detector. |
| Column | A C30 reverse-phase column is effective for separating wax esters up to C60.[5][6] |
| Mobile Phase | A gradient of methanol and chloroform is commonly used.[5][6] |
| Detector | An Evaporative Light Scattering Detector (ELSD) is suitable for detecting all types of wax components, while Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is useful for identification.[5][6] |
| Flow Rate | Typically around 1 mL/min. |
| Column Temperature | Maintained at a constant temperature (e.g., 30°C). |
Synthesis
This compound is typically synthesized via the esterification of an alcohol and a carboxylic acid.
Enzymatic Synthesis
Enzymatic synthesis using lipases is a common and environmentally friendly method for producing wax esters.
Caption: Enzymatic synthesis of this compound.
This process typically involves reacting hexadecanol and linoleic acid in the presence of an immobilized lipase catalyst, such as Candida antarctica lipase B (Novozym 435). The reaction is often carried out in a solvent-free system or in an organic solvent, and water is removed to drive the equilibrium towards product formation.
Signaling Pathways and Biological Relevance
While specific signaling pathways directly involving this compound are not well-documented, its constituent parts, palmitic acid and linoleic acid, are known to be involved in numerous biological processes. Linoleic acid is an essential fatty acid and a precursor for the synthesis of arachidonic acid and various eicosanoids, which are involved in inflammation and cell signaling. Palmitic acid is a common saturated fatty acid involved in cellular membrane structure and energy metabolism. As an emollient in topical formulations, cetyl linoleate can enhance skin hydration and barrier function, with the linoleic acid component potentially contributing to ceramide synthesis.[3]
Conclusion
This compound is a wax ester with properties that make it valuable in various applications. While a complete experimental dataset for all its physical and chemical properties is not yet available, this guide provides a thorough compilation of existing knowledge and reliable analytical methodologies. The provided protocols for GC-MS and HPLC analysis offer robust frameworks for the characterization and quantification of this compound. Further research to determine the precise experimental values for properties such as boiling point and refractive index, as well as detailed spectroscopic characterization, would be beneficial for its broader application in research and development.
References
- 1. bch.ro [bch.ro]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Buy Cetyl linoleate (EVT-3186453) | 20424-31-1 [evitachem.com]
- 4. Cetyl Oleate | C34H66O2 | CID 5377655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl linoleate | C19H34O2 | CID 5284421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Dual-Faceted Role of Palmityl Linoleate in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmityl linoleate, a wax ester composed of the saturated fatty acid palmitic acid and the polyunsaturated fatty acid linoleic acid, is not currently recognized as a direct signaling molecule within cellular pathways. However, its biological significance likely resides in its metabolic fate, whereupon hydrolysis yields its constituent fatty acids, both of which are potent modulators of a multitude of cellular signaling cascades. This technical guide provides an in-depth exploration of the cellular signaling roles of palmitic acid and linoleic acid, offering a framework for understanding the potential downstream effects of this compound. We present quantitative data on their cellular effects, detailed experimental protocols for their study, and visual representations of the key signaling pathways they influence.
Introduction: The Indirect Signaling Role of this compound
Wax esters, such as this compound, are primarily known for their roles in energy storage and as protective hydrophobic barriers in various organisms. Direct evidence for palmityl linoleoleate acting as a signaling molecule is currently lacking in scientific literature. It is hypothesized that upon cellular uptake, this compound is hydrolyzed by esterases into palmitic acid and linoleic acid. These free fatty acids are then able to engage with and modulate a wide array of intracellular signaling pathways, thereby mediating the biological effects attributable to the parent ester.
This guide will, therefore, focus on the well-documented signaling activities of palmitic acid and linoleic acid as a proxy for understanding the potential cellular impact of this compound.
Cellular Uptake and Metabolism
The initial step for this compound to exert any biological effect is its uptake and subsequent metabolism. While specific transporters for wax esters are not well-characterized, it is presumed that they can be taken up by cells, possibly through endocytic pathways or after extracellular hydrolysis. Intracellularly, lipases and esterases would be responsible for cleaving the ester bond, releasing palmitic acid and linoleic acid into the cytoplasm. These fatty acids can then be activated to their acyl-CoA derivatives and enter various metabolic and signaling pathways.
Palmitic Acid: A Pro-Inflammatory and Pro-Apoptotic Signaling Hub
Palmitic acid, a 16-carbon saturated fatty acid, is generally considered to have pro-inflammatory and pro-apoptotic effects, particularly at elevated concentrations. It influences a number of key signaling pathways:
-
Toll-Like Receptor 4 (TLR4) Signaling: Palmitic acid can directly bind to the TLR4 accessory protein MD2, leading to the activation of TLR4 signaling.[1] This triggers a downstream cascade involving MyD88, leading to the activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]
-
Endoplasmic Reticulum (ER) Stress: An excess of palmitic acid can induce ER stress by disrupting ER homeostasis.[2] This leads to the activation of the unfolded protein response (UPR), characterized by the increased expression of proteins like GRP78 and CHOP, and the splicing of XBP-1 mRNA.[2] Prolonged ER stress can ultimately lead to apoptosis.
-
Inhibition of Insulin Signaling: Palmitic acid is a well-known inducer of insulin resistance. It can lead to the accumulation of diacylglycerol (DAG), which activates protein kinase C (PKC). PKC can then phosphorylate the insulin receptor substrate-1 (IRS-1) at inhibitory serine residues, impairing downstream insulin signaling through the PI3K/Akt pathway.[1]
-
JNK and p38 MAPK Activation: Palmitic acid can activate stress-activated protein kinases such as JNK and p38 MAPK.[3] Activation of these pathways contributes to both inflammatory responses and apoptosis.
-
Ceramide Synthesis: Palmitate is a precursor for the de novo synthesis of ceramides, which are bioactive lipids that can promote apoptosis.[4]
Linoleic Acid: A Modulator with Diverse and Context-Dependent Roles
Linoleic acid, an 18-carbon omega-6 polyunsaturated fatty acid, has more complex and often context-dependent roles in cellular signaling. It can have both pro- and anti-inflammatory effects and can counteract some of the detrimental effects of palmitic acid.
-
G-Protein Coupled Receptor 40 (GPR40/FFAR1) Activation: Linoleic acid is an agonist for GPR40, a G-protein coupled receptor expressed in pancreatic β-cells and other tissues. Activation of GPR40 can lead to an increase in intracellular calcium and stimulate insulin secretion.
-
Modulation of Inflammatory Pathways: The role of linoleic acid in inflammation is complex. It can be metabolized to arachidonic acid, a precursor for pro-inflammatory eicosanoids. However, some studies suggest that linoleic acid can also have anti-inflammatory effects by inhibiting NF-κB activation and reducing the production of pro-inflammatory cytokines, often in direct opposition to the effects of palmitate.
-
Counteracting Palmitate-Induced Effects: Co-treatment of cells with linoleic acid can often attenuate the detrimental effects of palmitic acid, such as ER stress and apoptosis.[2] The precise mechanisms for this protective effect are still under investigation but may involve the partitioning of palmitate into less harmful lipid species like triglycerides.
Quantitative Data on Cellular Effects
The following tables summarize quantitative data from various studies on the effects of palmitic acid and linoleic acid on cellular processes.
Table 1: Effects of Palmitic Acid on Cellular Signaling and Viability
| Cell Type | Palmitic Acid Concentration | Duration of Treatment | Observed Effect | Reference |
| 3T3-L1 Preadipocytes | 500 µM | 16 hours | Increased apoptosis, increased CHOP and GRP78 expression | [2] |
| L6 Myotubes | 0.75 mM | 24 hours | Increased mtROS production, decreased cell viability | [4] |
| Human Myotubes | 0.5 mM | 12 hours | Reduced insulin-stimulated Akt phosphorylation | [3] |
| MIN6 β-cells | 0.5 mM | 48 hours | 2.5-fold increase in ATF3 mRNA expression |
Table 2: Effects of Linoleic Acid on Cellular Signaling
| Cell Type | Linoleic Acid Concentration | Duration of Treatment | Observed Effect | Reference |
| 3T3-L1 Preadipocytes | 500 µM (co-treatment with palmitate) | 16 hours | Attenuated palmitate-induced apoptosis | [2] |
| Caco-2 cells | 1.0 mM | 24 hours | 41% of synthesized triglycerides secreted as lipoproteins |
Experimental Protocols
Preparation of Fatty Acid Solutions for Cell Culture
Objective: To prepare sterile, BSA-conjugated fatty acid solutions for treating cultured cells.
Materials:
-
Palmitic acid (sodium salt)
-
Linoleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol
-
Sterile PBS
-
Sterile cell culture medium
-
0.22 µm sterile filter
Procedure:
-
Prepare a 100 mM stock solution of sodium palmitate in sterile water by heating at 70°C.
-
Prepare a 100 mM stock solution of linoleic acid in 100% ethanol.
-
Prepare a 10% (w/v) BSA solution in sterile PBS and warm to 37°C.
-
To prepare a 5 mM fatty acid-BSA complex, slowly add the fatty acid stock solution to the warm BSA solution while stirring gently. For example, to make 10 mL of a 5 mM palmitate-BSA solution, add 0.5 mL of the 100 mM sodium palmitate stock to 9.5 mL of the 10% BSA solution.
-
Incubate the solution at 37°C for 1 hour with gentle agitation to allow for complexation.
-
Sterile filter the final fatty acid-BSA complex solution using a 0.22 µm filter.
-
The final solution can be diluted in cell culture medium to the desired working concentration.
Western Blot Analysis of Signaling Protein Phosphorylation
Objective: To assess the activation of signaling pathways by measuring the phosphorylation of key proteins (e.g., Akt, JNK).
Materials:
-
Cells treated with fatty acids
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the changes in the expression of target genes (e.g., inflammatory cytokines, ER stress markers) in response to fatty acid treatment.
Materials:
-
Cells treated with fatty acids
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the treated cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by palmitic acid and linoleic acid.
Caption: Key signaling pathways activated by palmitic acid.
Caption: Signaling pathways modulated by linoleic acid.
Conclusion and Future Directions
While this compound itself is not a recognized signaling molecule, its constituent fatty acids, palmitic acid and linoleic acid, are potent regulators of a wide range of cellular signaling pathways. Palmitic acid generally promotes pro-inflammatory and pro-apoptotic responses, while linoleic acid exhibits more varied and often protective effects, capable of counteracting the detrimental actions of palmitic acid.
Future research should focus on several key areas:
-
Direct Cellular Effects of this compound: Studies are needed to determine if this compound has any biological activity independent of its hydrolysis into free fatty acids.
-
Hydrolysis and Bioavailability: The kinetics of this compound uptake, intracellular hydrolysis, and the subsequent availability of palmitic and linoleic acid need to be quantified.
-
Therapeutic Potential: A deeper understanding of the interplay between these fatty acids in signaling could open new avenues for therapeutic interventions in metabolic and inflammatory diseases.
This guide provides a foundational understanding for researchers and professionals in drug development to explore the complex signaling landscape influenced by the components of this compound. The provided protocols and pathway diagrams serve as practical tools for designing and interpreting experiments in this important area of lipid biology.
References
- 1. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitate and oleate exert differential effects on insulin signalling and glucose uptake in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different effects of oleate vs. palmitate on mitochondrial function, apoptosis, and insulin signaling in L6 skeletal muscle cells: role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analysis of Palmityl Linoleate by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmityl linoleate is a wax ester composed of palmitic acid and linoleic acid. As a member of the lipid class of molecules, it plays various roles in biological systems and is of interest in pharmaceutical and cosmetic research. Accurate and reliable quantification of this compound is crucial for understanding its function and for quality control in various applications. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of wax esters like this compound.
This application note provides detailed protocols for two primary methods for the analysis of this compound by gas chromatography:
-
Direct Analysis by High-Temperature Gas Chromatography (HT-GC): This method allows for the analysis of the intact wax ester.
-
Indirect Analysis via Fatty Acid Methyl Esters (FAMEs): This common approach involves the transesterification of the wax ester into its constituent fatty acid methyl esters, which are then analyzed by GC.
Method 1: Direct Analysis of this compound by High-Temperature Gas Chromatography (HT-GC)
This method is suitable for the direct analysis of intact wax esters and provides information on the molecular species.
Experimental Protocol
1. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent such as hexane, toluene, or ethanol to a final concentration of 0.1–1.0 mg/mL.[1]
2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
-
Column: DB-1 HT fused-silica capillary column (15 m × 0.25 mm, film thickness of 0.10 μm) or a similar high-temperature stable column.[1]
-
Injector Temperature: 390°C.[1]
-
Detector Temperature: 390°C (MS source).[1]
-
Oven Temperature Program:
-
Initial temperature: 120°C.
-
Ramp 1: Increase to 240°C at 15°C/min.
-
Ramp 2: Increase to 390°C at 8°C/min.
-
Hold at 390°C for 6 minutes.[1]
-
-
Injection: 1 μL, split injection (e.g., 1:5 split ratio).[1]
-
Carrier Gas: Helium.
-
Mass Spectrometer: Electron Ionization (EI) mode, scanning m/z from 50 to 920.[1]
Data Presentation
Table 1: GC-MS Parameters for Direct Analysis of this compound
| Parameter | Value |
| GC System | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-1 HT (15 m x 0.25 mm, 0.10 µm) |
| Injector Temp. | 390°C |
| Detector Temp. | 390°C |
| Oven Program | 120°C, then 15°C/min to 240°C, then 8°C/min to 390°C (hold 6 min) |
| Injection Volume | 1 µL |
| Split Ratio | 1:5 |
| Carrier Gas | Helium |
| MS Scan Range | m/z 50-920 |
Experimental Workflow
Caption: Workflow for the direct analysis of this compound by HT-GC-MS.
Method 2: Indirect Analysis of this compound via FAMEs
This widely used method involves the chemical conversion of this compound to its corresponding fatty acid methyl esters (FAMEs), which are more volatile and amenable to analysis by standard GC.
Experimental Protocols
1. Transesterification to FAMEs (Acid-Catalyzed):
This protocol describes the conversion of wax esters to FAMEs using methanolic hydrogen chloride.
-
Reagent Preparation (1M Methanolic HCl):
-
Slowly and carefully add 20 mL of acetyl chloride to 10 mL of methanol. This is an exothermic reaction and should be performed in a fume hood with appropriate personal protective equipment.
-
-
Procedure:
-
To a dried lipid extract containing this compound, add 1 mL of the 1M methanolic HCl reagent.[2]
-
Seal the tube tightly.
-
Heat the mixture in a water bath at 80°C for 1 hour.[2]
-
Cool the tube to room temperature.
-
Add 1 mL of 0.9% (w/v) aqueous sodium chloride and 150 µL of hexane (or isooctane).[2]
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[2]
-
Centrifuge at 1,500 x g for 10 minutes to separate the phases.[2]
-
Carefully transfer the upper hexane layer to an autosampler vial for GC analysis.[2]
-
2. Gas Chromatography-Flame Ionization Detection (GC-FID) Conditions for FAME Analysis:
-
Column: A polar capillary column such as Omegawax® (e.g., 30 m x 0.53 mm ID, 0.5 µm) or a BPX-70 (30 m, 0.25 mm i.d., 0.2 µm film thickness) is recommended.[3]
-
Injector Temperature: 230°C - 250°C.[4]
-
Detector Temperature: 250°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 100°C.
-
Ramp 1: Increase to 240°C at a stepwise temperature program. A typical ramp rate is 3-10°C/min.
-
Hold at 240°C for a sufficient time to elute all FAMEs.
-
-
Injection: 1 µL, split injection (e.g., 1:20 split ratio).[4]
-
Carrier Gas: Helium or Hydrogen.
-
Detector: Flame Ionization Detector (FID).
Data Presentation
Table 2: Typical GC-FID Parameters for FAME Analysis
| Parameter | Value |
| GC System | Gas Chromatograph with Flame Ionization Detector |
| Column | Omegawax® (30 m x 0.53 mm, 0.5 µm) or equivalent |
| Injector Temp. | 250°C |
| Detector Temp. | 250°C |
| Oven Program | 100°C to 240°C (example ramp: 10°C/min) |
| Injection Volume | 1 µL |
| Split Ratio | 1:20 |
| Carrier Gas | Helium |
Table 3: Quantitative Performance for FAME Analysis by GC-FID
| Analyte | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Repeatability (RSD%) |
| Methyl Palmitate | > 0.99 | 0.11 - 0.21 | 0.34 - 0.63 | < 2% |
| Methyl Linoleate | > 0.99 | 0.09 - 0.54 | 0.09 - 1.63 | < 2% |
Data compiled from representative FAME analysis methods.[4][5][6][7]
Experimental Workflow
Caption: Workflow for the indirect analysis of this compound via FAMEs.
Biological Context: Palmitic Acid Signaling
The palmitic acid moiety of this compound is a biologically active saturated fatty acid that can influence cellular signaling pathways. An excess of intracellular palmitic acid can be converted to metabolites that modulate key signaling cascades involved in cell growth, proliferation, and metabolism.
Caption: Simplified diagram of signaling pathways influenced by palmitic acid.
Excess palmitic acid can inhibit the PI3K/Akt signaling pathway, which is a key regulator of cell survival and growth.[8] Conversely, palmitic acid is involved in the palmitoylation of proteins such as Wnt1, leading to the activation of the Wnt/β-catenin signaling pathway, which plays a role in gene transcription related to cell proliferation.[8][9]
Conclusion
This application note provides two robust and reliable methods for the analysis of this compound using gas chromatography. The direct HT-GC method is advantageous for analyzing the intact wax ester, while the indirect FAME analysis method is a well-established and sensitive technique for quantifying its fatty acid constituents. The choice of method will depend on the specific research question and the available instrumentation. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound and other wax esters.
References
- 1. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 3. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. scioninstruments.com [scioninstruments.com]
- 6. scioninstruments.com [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Palmityl Linoleate in Tissues by Mass Spectrometry
Introduction
Palmityl linoleate is a wax ester composed of palmitic acid and linoleic acid. As a member of the lipid family, it plays roles in energy storage and cellular structure. The accurate quantification of this compound in various tissues is crucial for understanding its metabolic functions and its potential role in physiological and pathological processes. This document provides a comprehensive protocol for the extraction and quantification of this compound from tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3] This method is designed for researchers in lipidomics, drug development, and metabolic disease studies.
Experimental and Analytical Workflow
The overall workflow for the quantification of this compound from tissue samples involves several key stages, from sample preparation to data analysis. The process is designed to ensure reproducibility and accuracy.
Figure 1. Overall experimental workflow for this compound quantification.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for extracting and quantifying this compound from animal tissues.
1. Materials and Reagents
-
Solvents (HPLC or LC-MS Grade): Chloroform, Methanol, Isopropanol, Acetonitrile, Water
-
Reagents: Butylated hydroxytoluene (BHT), Formic acid, Ammonium acetate
-
Internal Standard (IS): Deuterated this compound (e.g., this compound-d31) or a structurally similar deuterated wax ester.
-
Equipment:
-
Tissue homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Centrifuge (refrigerated)
-
Nitrogen evaporator or vacuum centrifuge (e.g., SpeedVac)
-
Vortex mixer
-
Analytical balance
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
2. Tissue Sample Preparation and Homogenization
-
Excise tissues of interest and immediately snap-freeze them in liquid nitrogen to halt enzymatic activity.[4] Store at -80°C until extraction.
-
Weigh approximately 20-50 mg of frozen tissue.[4] Perform all initial steps on dry ice to prevent thawing.
-
Homogenize the frozen tissue sample. This can be done by grinding to a fine powder in a liquid nitrogen-cooled mortar and pestle or using a bead beater with stainless steel beads.[5][6]
3. Lipid Extraction (Modified Folch Method)
-
Transfer the homogenized tissue powder to a glass tube with a Teflon-lined cap.
-
Add 1 mL of a pre-chilled (-20°C) 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT as an antioxidant.[6]
-
Add the internal standard solution at a known concentration.
-
Vortex the mixture vigorously for 1 minute, followed by shaking for 30 minutes at 4°C.
-
Add 0.2 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.[6]
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum centrifuge.[5]
-
Resuspend the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as 90:10 (v/v) acetonitrile:isopropanol.[2]
4. LC-MS/MS Quantification
-
Chromatographic Separation:
-
LC System: UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating lipids.[3]
-
Mobile Phase A: 60:40 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode, which is effective for fatty acids and their esters.[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: The specific precursor and product ions for this compound and the internal standard must be optimized. As this compound is a neutral molecule, it is typically detected as an adduct, such as [M+CH3COO]- or deprotonated fragments in negative mode. A common fragmentation pathway involves the cleavage of the ester bond.
-
Hypothetical Transition for this compound (C34H64O2, MW: 504.9 g/mol ): The precursor ion could be an acetate adduct [M+CH3COO]⁻ at m/z 563.9. The product ion would likely be the deprotonated linoleate ion at m/z 279.2.
-
Internal Standard (IS): A corresponding transition for the deuterated standard would be monitored.
-
-
Data Presentation
Quantitative results should be presented in a clear, tabular format. The concentration of this compound is typically reported in nanograms per milligram (ng/mg) or micrograms per gram (µg/g) of tissue weight.
Table 1: Example Quantitative Data for this compound in Different Rat Tissues
| Tissue Type | Mean Concentration (µg/g tissue) | Standard Deviation (SD) | Biological Replicates (n) |
| Liver | 15.8 | 2.1 | 6 |
| Adipose (Visceral) | 45.2 | 5.8 | 6 |
| Skeletal Muscle | 5.1 | 0.9 | 6 |
| Heart | 8.3 | 1.5 | 6 |
| Kidney | 11.6 | 2.4 | 6 |
| Brain | 2.5 | 0.6 | 6 |
| Note: These values are for illustrative purposes only and may not reflect actual physiological concentrations. |
Metabolic Pathway Context
This compound is synthesized via an esterification reaction and is catabolized by hydrolysis back to its constituent fatty acids, which can then enter various metabolic pathways.
Figure 2. Simplified metabolic pathway of this compound synthesis and breakdown.
References
- 1. Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unitn.it [iris.unitn.it]
- 3. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 4. cri.utsw.edu [cri.utsw.edu]
- 5. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 6. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
- 7. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Palmityl Linoleate from Meibomian Glands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tear film's outermost lipid layer, primarily composed of meibomian gland secretions (meibum), is crucial for maintaining ocular surface health by preventing tear evaporation.[1][2] Meibum is a complex mixture of various lipid species, with wax esters (WEs) being a predominant class.[1][2][3][4] Palmityl linoleate, a specific wax ester, is a component of this lipid layer. Alterations in meibum composition, including the levels of specific WEs, are implicated in meibomian gland dysfunction (MGD) and evaporative dry eye disease.[5][6] Therefore, the accurate extraction and analysis of meibum lipids, including this compound, are essential for understanding disease pathophysiology and for the development of novel therapeutics.[7][8]
This document provides a comprehensive protocol for the extraction of the total lipid content from meibomian gland secretions, which includes this compound, for subsequent analysis.
Data Presentation
The composition of meibomian gland lipids can vary between individuals and with health status. The following table summarizes the typical composition of major lipid classes in human meibum as reported in the literature.
| Lipid Class | Relative Abundance (% of total lipids) | Key Functions |
| Wax Esters (WEs) | 30 - 50% | Retard tear evaporation, provide structural integrity to the tear film lipid layer. |
| Cholesteryl Esters (CEs) | 25 - 40% | Contribute to the viscosity and stability of the meibum. |
| Triacylglycerols (TAGs) | 5 - 15% | Energy storage and structural components. |
| Free Fatty Acids (FFAs) | < 5% | Surface-active molecules that can influence the properties of the lipid layer.[9] |
| (O-acyl)-ω-hydroxy Fatty Acids (OAHFAs) | < 5% | Contribute to the amphiphilic nature of the lipid layer.[1][2] |
| Polar Lipids (e.g., Phospholipids) | < 1% | May act as surfactants at the lipid-aqueous interface of the tear film.[1][2] |
Experimental Protocols
Meibum Sample Collection
Objective: To collect meibomian gland secretions with minimal contamination.
Materials:
-
Slit-lamp biomicroscope
-
Sterile gloves
-
Collection vials (e.g., 1.5 mL glass vials with PTFE-lined caps)[7]
Procedure:
-
Seat the subject comfortably at the slit lamp.
-
Gently evert the lower eyelid to expose the meibomian gland orifices along the lid margin.[1]
-
Apply gentle pressure to the eyelid to express meibum.[1] The expressed meibum will appear as clear, oily droplets at the gland orifices.[1]
-
Using a sterile glass microcapillary tube, carefully touch the tip to the expressed meibum droplets to collect the secretion via capillary action.[1] Avoid contact with the eyelid margin or surrounding tissues to minimize contamination.[1]
-
Collect approximately 0.5-1 mm of meibum in the capillary tube, which corresponds to about 7-13 µg.[1]
-
Dispense the collected meibum into a pre-labeled glass vial.[11]
-
Store the collected samples at -80°C until lipid extraction.[1]
Lipid Extraction
Objective: To extract the total lipid content from the collected meibum samples. This protocol is a modification of the Folch method.
Materials:
-
Chloroform (HPLC grade)[1]
-
Methanol (HPLC grade)[1]
-
Nitrogen gas source with a gentle stream
-
Glass conical vials
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the vial containing the meibum sample, add 500 µL of the chloroform:methanol (2:1, v/v) solution.[11]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid dissolution.
-
Centrifuge the sample at 2000 x g for 5 minutes to pellet any non-lipid debris.
-
Carefully transfer the supernatant (lipid extract) to a new clean glass vial.
-
Evaporate the solvent under a gentle stream of nitrogen gas until the lipid residue is completely dry.[9]
-
The dried lipid extract, which contains this compound among other lipids, is now ready for storage at -80°C or for immediate analysis.
Analysis of this compound
Objective: To identify and quantify this compound within the total lipid extract.
Methodology: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the preferred method for the analysis of specific lipid species like this compound from the complex meibum extract.[3][4][13]
-
Chromatographic Separation: The lipid extract is first separated into its individual components using an appropriate HPLC column (e.g., a C18 or C8 reversed-phase column).[14]
-
Mass Spectrometric Detection: The separated lipids are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z).[1][2] Tandem mass spectrometry (MS/MS) can be used to further fragment the ions for structural elucidation and confirmation of the identity of this compound.[1]
Quantitative Analysis: Quantification of this compound can be achieved by comparing the peak area of the identified lipid in the sample to that of a known concentration of a this compound standard. The use of an internal standard is recommended for improved accuracy.[15]
Mandatory Visualization
Caption: Workflow for the extraction and analysis of this compound from meibomian glands.
Caption: Logical relationship of this compound to meibomian gland secretions.
References
- 1. Mass Spectrometric Analysis of Meibomian Gland Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Analysis of Meibomian Gland Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipids of human meibum: mass-spectrometric analysis and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Human meibum and tear film derived cholesteryl and wax esters in meibomian gland dysfunction and tear film structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meibomian gland lipid alterations and ocular surface sequela in Awat2 knockout murine model of meibomian gland dysfunction and evaporative dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging treatment options for meibomian gland dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Free Fatty Acids on Meibomian Lipid Films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Collection Methods for the Measure of Human Meibum and Tear Film-Derived Lipids Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Examination of Human Meibum Collection and Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid Chromatography–Mass Spectrometric Analysis of Lipids Present in Human Meibomian Gland Secretions | Semantic Scholar [semanticscholar.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Palmityl Linoleate as a Drug Delivery Vehicle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmityl linoleate, an ester of palmitic acid and linoleic acid, presents a promising lipid candidate for the development of novel drug delivery systems, particularly in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). Its biocompatibility, biodegradability, and ability to encapsulate lipophilic drugs make it an attractive excipient for enhancing drug solubility, stability, and bioavailability. These application notes provide detailed protocols for the formulation, characterization, and in vitro evaluation of this compound-based nanoparticles for drug delivery applications.
Physicochemical Properties of this compound
This compound is a waxy solid at room temperature, a characteristic that makes it suitable for forming the solid matrix of SLNs. Its lipidic nature allows for the effective encapsulation of hydrophobic drug molecules.
| Property | Value (Illustrative) |
| Molecular Weight | ~476.8 g/mol |
| Melting Point | 45-55 °C |
| Appearance | White to off-white waxy solid |
| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane), insoluble in water |
Application: Formulation of Drug-Loaded this compound Nanoparticles
This section details the protocol for preparing drug-loaded this compound SLNs using the hot homogenization followed by ultrasonication method. This technique is widely used for its simplicity and effectiveness in producing nanoparticles with a narrow size distribution.[1][2][3]
Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs)
Materials:
-
This compound (Lipid matrix)
-
Lipophilic drug
-
Poloxamer 188 or Tween 80 (Surfactant)
-
Soya lecithin (Co-surfactant)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
-
Magnetic stirrer with heating
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of this compound and the lipophilic drug.
-
Melt the this compound in a beaker by heating it in a water bath to a temperature approximately 5-10°C above its melting point.
-
Add the drug to the molten lipid and stir continuously until a clear, homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188) and co-surfactant (e.g., soya lecithin) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase while stirring.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse oil-in-water (o/w) emulsion.
-
-
Nanoparticle Formation:
-
Immediately subject the hot pre-emulsion to probe sonication for 10-15 minutes. The sonication process reduces the droplet size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
The SLN dispersion can be stored at 4°C for further analysis.
-
Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).
Characterization of this compound Nanoparticles
Thorough characterization is essential to ensure the quality and efficacy of the formulated nanoparticles. Key parameters to evaluate include particle size, polydispersity index (PDI), zeta potential, drug loading capacity, and entrapment efficiency.
Illustrative Quantitative Data
The following table presents illustrative data for this compound SLNs loaded with a model lipophilic drug. Actual values will vary depending on the specific drug and formulation parameters.
| Parameter | Illustrative Value | Significance |
| Particle Size (nm) | 150 ± 20 | Influences cellular uptake, biodistribution, and drug release. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and homogenous particle size distribution. |
| Zeta Potential (mV) | -25 ± 5 | Predicts the stability of the nanoparticle dispersion; a higher absolute value suggests greater stability. |
| Drug Loading Capacity (%) | 5 ± 1 | The percentage of drug weight relative to the total weight of the nanoparticle. |
| Entrapment Efficiency (%) | 85 ± 5 | The percentage of the initial drug amount that is successfully encapsulated within the nanoparticles. |
Application: In Vitro Drug Release Studies
Evaluating the in vitro drug release profile is crucial for predicting the in vivo performance of the drug delivery system. A sustained release profile is often desirable to maintain therapeutic drug levels over an extended period.
Experimental Protocol: In Vitro Drug Release Assay (Dialysis Membrane Method)
Materials:
-
Drug-loaded this compound SLN dispersion
-
Dialysis membrane (e.g., with a molecular weight cut-off of 12-14 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4, containing a small percentage of a solubilizing agent (e.g., 0.5% Tween 80) to maintain sink conditions
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Preparation:
-
Soak the dialysis membrane in the release medium for at least 30 minutes before use.
-
Accurately measure a specific volume of the drug-loaded SLN dispersion and place it inside the dialysis bag.
-
Securely close both ends of the dialysis bag.
-
-
Release Study:
-
Immerse the dialysis bag in a known volume of the release medium in a beaker.
-
Place the beaker in a shaking incubator or water bath maintained at 37°C with gentle agitation.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Caption: Workflow for the in vitro drug release assay.
Application: Cellular Uptake Studies
Understanding the mechanism and extent of cellular uptake is vital for assessing the potential efficacy of the nanoparticle formulation. Caco-2 cells are a commonly used in vitro model for the intestinal epithelium.
Experimental Protocol: Cellular Uptake in Caco-2 Cells
Materials:
-
Caco-2 cells
-
Fluorescently labeled this compound SLNs (e.g., loaded with Coumarin-6)
-
Cell culture medium (e.g., DMEM with FBS and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Triton X-100 for cell lysis
-
Fluorescence microplate reader or confocal microscope
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells in appropriate flasks or plates until they reach the desired confluence. For transport studies, cells are typically cultured on Transwell inserts for 21 days to form a differentiated monolayer.
-
-
Uptake Experiment:
-
Wash the Caco-2 cell monolayer twice with pre-warmed HBSS.
-
Add the fluorescently labeled SLN dispersion in HBSS to the apical side of the cells.
-
Incubate the cells for a specific period (e.g., 2-4 hours) at 37°C.
-
-
Quantification of Uptake:
-
After incubation, remove the nanoparticle dispersion and wash the cells three times with ice-cold PBS to remove any non-internalized nanoparticles.
-
Lyse the cells with a Triton X-100 solution.
-
Quantify the fluorescence of the cell lysate using a fluorescence microplate reader. A standard curve of the fluorescent marker can be used to determine the amount of nanoparticles taken up by the cells.
-
-
Visualization of Uptake (Optional):
-
For visualization, cells can be fixed, stained with a nuclear stain (e.g., DAPI), and observed under a confocal microscope to visualize the intracellular localization of the nanoparticles.
-
Potential Cellular Uptake Pathways
Lipid-based nanoparticles can be internalized by cells through various endocytic pathways. The exact mechanism for this compound nanoparticles would need to be experimentally determined, but likely involves one or more of the following:
-
Clathrin-mediated endocytosis: A major pathway for the uptake of many nanoparticles.
-
Caveolae-mediated endocytosis: Another common pathway for lipid-based carriers.
-
Macropinocytosis: Involves the non-specific engulfment of extracellular fluid and particles.[4][5]
Caption: Potential cellular uptake mechanisms of lipid nanoparticles.
Conclusion
This compound holds significant promise as a key component in the formulation of lipid-based drug delivery systems. The protocols and illustrative data provided in these application notes offer a foundational framework for researchers to explore its potential in developing novel and effective nanomedicines. Further optimization and in-depth characterization will be necessary to tailor these formulations for specific therapeutic applications.
References
- 1. japsonline.com [japsonline.com]
- 2. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transport Mechanisms of Solid Lipid Nanoparticles across Caco-2 Cell Monolayers and their Related Cytotoxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Palmityl Linoleate Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmityl linoleate belongs to a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research has highlighted the therapeutic potential of FAHFAs, particularly palmitic acid hydroxy stearic acids (PAHSAs), in the context of metabolic diseases.[1][2][3][4] These lipids have demonstrated anti-diabetic and anti-inflammatory properties, making them promising candidates for novel therapeutic strategies against conditions like type 2 diabetes and obesity-related inflammation.[1][2][3][4] This document provides detailed application notes and protocols for utilizing animal models to investigate the effects of this compound and related FAHFAs. The protocols outlined below are based on established methodologies for assessing metabolic and inflammatory parameters in rodent models.
Animal Models
The most commonly used animal models for studying the effects of FAHFAs are mice, particularly diet-induced obese (DIO) models and genetic models of diabetes.
-
High-Fat Diet (HFD)-Induced Obese Mice: C57BL/6J mice are frequently placed on a high-fat diet (typically 45-60% kcal from fat) for an extended period (12-16 weeks) to induce obesity, insulin resistance, and glucose intolerance. This model mimics many aspects of human metabolic syndrome.
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and a severe type 2 diabetes phenotype. They are a useful model for studying the effects of therapeutic agents on established diabetes.[1][5]
Administration of this compound
This compound and other FAHFAs are typically administered to animal models via oral gavage. The compound is often formulated in a vehicle such as a solution of 0.5% carboxymethyl cellulose (CMC) in water.
Quantitative Data Summary
The following tables summarize the quantitative effects of PAHSA administration in mouse models, which can be expected to be similar for this compound.
Table 1: Effects of Oral PAHSA Administration on Glucose Homeostasis in High-Fat Diet (HFD)-Fed Mice
| Parameter | Treatment Group | Vehicle Control | 5-PAHSA | 9-PAHSA | Reference |
| Oral Glucose Tolerance Test (OGTT) | |||||
| Baseline Blood Glucose (mg/dL) at -30 min | HFD Mice | ~150 | ~130 | ~135 | |
| Blood Glucose at 0 min (post-gavage) | HFD Mice | ~150 | ~125 | ~130 | |
| Blood Glucose at 15 min (post-glucose) | HFD Mice | ~400 | ~325 | ~350 | |
| Blood Glucose at 30 min (post-glucose) | HFD Mice | ~450 | ~375 | ~400 | |
| Blood Glucose at 60 min (post-glucose) | HFD Mice | ~375 | ~325 | ~350 | |
| Blood Glucose at 120 min (post-glucose) | HFD Mice | ~225 | ~200 | ~210 | |
| OGTT Area Under the Curve (AUC) | HFD Mice | Normalized to 100% | ~80% | ~85% | |
| Insulin and GLP-1 Secretion (5 min post-glucose) | |||||
| Serum Insulin (ng/mL) | Chow-fed Mice | ~1.5 | ~2.5 | Not Reported | [6] |
| Serum GLP-1 (pM) | Chow-fed Mice | ~10 | ~20 | Not Reported |
*p < 0.05 vs. Vehicle Control
Table 2: Effects of 9-PAHSA Administration on Metabolic Parameters in db/db Mice
| Parameter | Treatment Duration | Vehicle Control | 9-PAHSA (50 mg/kg) | Reference |
| Blood Glucose (mmol/L) | 2 weeks | ~25 | ~18* | [1][5] |
| Blood Glucose (mmol/L) | 4 weeks | ~28 | ~27 (NS) | [1][5] |
| Plasma Insulin (ng/mL) | 4 weeks | ~4.5 | ~4.2 (NS) | [1][5] |
| Body Weight | No significant effect reported | - | - | [7][8] |
*p < 0.05 vs. Vehicle Control, NS = Not Significant
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of an animal to clear a glucose load from the blood, providing an indication of insulin sensitivity and glucose metabolism.
Materials:
-
Glucose solution (20% w/v in sterile water)
-
Handheld glucometer and test strips
-
Oral gavage needles
-
Restraining device for mice
-
Timer
Procedure:
-
Fast mice overnight (approximately 12-16 hours) with free access to water.
-
Record the body weight of each mouse.
-
Administer this compound or vehicle control via oral gavage at the desired dose and time point before the glucose challenge (e.g., 30 minutes prior).
-
At time 0, take a baseline blood glucose reading from a small tail snip.
-
Administer a 2 g/kg body weight bolus of 20% glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
Insulin Tolerance Test (ITT)
Objective: To assess the whole-body insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin injection.
Materials:
-
Humulin R (insulin) solution (diluted in sterile 0.9% saline)
-
Handheld glucometer and test strips
-
Syringes with fine-gauge needles (e.g., 28G)
-
Restraining device for mice
-
Timer
Procedure:
-
Fast mice for a shorter duration than for an OGTT (e.g., 4-6 hours) to avoid hypoglycemia.
-
Record the body weight of each mouse.
-
Administer this compound or vehicle control at the desired time point before the insulin challenge.
-
At time 0, take a baseline blood glucose reading from a small tail snip.
-
Administer insulin intraperitoneally (IP) at a dose of 0.75 U/kg body weight.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Plot the percentage decrease in blood glucose from baseline over time.
Lipid Profiling from Serum/Plasma
Objective: To quantify the levels of various lipid species in circulation to assess the impact of this compound on lipid metabolism.
Materials:
-
Blood collection tubes (e.g., with EDTA for plasma)
-
Centrifuge
-
Organic solvents (e.g., chloroform, methanol, isopropanol)
-
Internal standards for various lipid classes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Collect blood from mice via cardiac puncture or retro-orbital bleeding into appropriate tubes.
-
Separate plasma or serum by centrifugation.
-
Perform lipid extraction using a standard method such as a modified Folch or Bligh-Dyer extraction. This typically involves the addition of a chloroform:methanol mixture to the sample, followed by phase separation.
-
Spike the sample with a known amount of internal standards before extraction to control for extraction efficiency and instrument variability.
-
Dry the lipid-containing organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.
-
Analyze the lipid profile using a targeted or untargeted LC-MS/MS approach.
Histological Analysis of Adipose Tissue
Objective: To visually assess changes in adipose tissue morphology, such as adipocyte size and inflammatory cell infiltration.
Materials:
-
Dissection tools
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Ethanol series (for dehydration)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Euthanize the mouse and carefully dissect the desired adipose tissue depots (e.g., epididymal white adipose tissue, subcutaneous white adipose tissue).
-
Fix the tissue in 4% PFA overnight at 4°C.
-
Wash the tissue in PBS.
-
Dehydrate the tissue through a graded series of ethanol concentrations (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
Section the paraffin-embedded tissue at a thickness of 5-10 µm using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
Dehydrate the stained sections and mount with a coverslip.
-
Image the slides using a light microscope and quantify adipocyte size and immune cell infiltration using appropriate image analysis software.
Signaling Pathways and Visualizations
This compound and related FAHFAs are known to exert their effects through several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
Experimental Workflow
Caption: Overview of the experimental workflow for studying this compound effects.
GPR120 Signaling Pathway
Caption: GPR120 signaling cascade initiated by FAHFAs.
Insulin Signaling Pathway (PI3K/Akt)
Caption: The canonical PI3K/Akt insulin signaling pathway.
Pro-inflammatory Signaling Pathways (JNK & NF-κB)
Caption: JNK and NF-κB pathways, which are inhibited by FAHFA-GPR120 signaling.
References
- 1. Frontiers | 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice [frontiersin.org]
- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Identification of Palmityl Linoleate in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of Palmityl Linoleate, a wax ester of significant interest in lipidomics research due to its roles in energy storage, membrane structure, and potential involvement in various physiological and pathological processes.
Introduction
This compound is a wax ester formed from the esterification of palmitic acid (a saturated fatty acid) and linoleyl alcohol (derived from linoleic acid, a polyunsaturated fatty acid). As a neutral lipid, it serves as a storage form of fatty acids and alcohols. Accurate identification and quantification of this compound in biological samples are crucial for understanding its metabolic pathways and its association with health and disease. This document outlines robust analytical techniques utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its characterization.
Analytical Techniques
The identification and quantification of this compound in complex biological matrices are primarily achieved through chromatographic separation coupled with mass spectrometric detection.[1][2] The choice between GC-MS and LC-MS/MS depends on the sample matrix, the required sensitivity, and the desired structural information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1][2] For wax esters like this compound, which have low volatility, a derivatization step is typically required to convert them into more volatile fatty acid methyl esters (FAMEs) and fatty alcohol acetates.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of lipids, including intact wax esters, without the need for derivatization.[3] Reversed-phase chromatography is commonly employed to separate lipids based on their hydrophobicity.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound (as FAME and Fatty Alcohol Acetate)
This protocol involves the hydrolysis of the wax ester bond followed by derivatization of the resulting fatty acid and fatty alcohol.
1. Sample Preparation and Lipid Extraction:
-
For Plasma/Serum: To 100 µL of plasma or serum, add 295 µL of acetonitrile containing 1% formic acid and 5 µL of an appropriate internal standard (e.g., deuterated palmitic acid).[4] Vortex for 1 minute and centrifuge to pellet proteins. Collect the supernatant.[4]
-
For Cells: For approximately 1 million cells, add 1 mL of a 50:50 methanol/water solution containing 0.05 M HCl.[5] Scrape the cells and transfer to a microfuge tube. Add 0.5 mL of chloroform, vortex vigorously, and centrifuge.[5] Collect the lower organic phase.
-
For Tissues: Homogenize 20 mg of tissue in a suitable solvent system like chloroform/methanol (2:1, v/v).
2. Hydrolysis and Derivatization:
-
Evaporate the extracted lipids to dryness under a stream of nitrogen.
-
Add 1 mL of 1 M methanolic HCl and heat at 80°C for 2 hours to achieve transesterification of the fatty acid to its methyl ester (Palmitate Methyl Ester) and release the fatty alcohol (Linoleyl Alcohol).
-
Cool the sample, add 1 mL of hexane and 1 mL of water, vortex, and centrifuge. Collect the upper hexane layer containing the FAME.
-
To the remaining aqueous layer, add 100 µL of acetic anhydride and 100 µL of pyridine to derivatize the linoleyl alcohol to linoleyl acetate. Heat at 60°C for 1 hour.
-
Extract the linoleyl acetate with hexane.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: Zebron ZB-1 (15 m x 0.25 mm ID x 0.10 µm film thickness) or equivalent.[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 2°C/min, and hold for 15 min.[1]
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Scan Range: m/z 50-600.
4. Data Analysis:
-
Identify the peaks for Palmitate Methyl Ester and Linoleyl Acetate based on their retention times and mass spectra.
-
Quantify using the internal standard by comparing the peak areas.
Protocol 2: LC-MS/MS Analysis of Intact this compound
This protocol allows for the direct analysis of the intact wax ester.
1. Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction procedures as described in Protocol 1. Solid-phase extraction (SPE) can also be used for cleaner extracts.[7]
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: Nexera™ UHPLC system or equivalent.[4]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate.
-
Gradient: A linear gradient from 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.[7]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., LCMS-8060RX) operated in positive electrospray ionization (ESI) mode.[4]
-
MRM Transitions: Monitor for the precursor ion ([M+NH4]+) of this compound and its characteristic product ions. The fragmentation of wax esters typically yields product ions corresponding to the protonated fatty acid and the loss of the fatty acid.[8]
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and specific MRM transition.
-
Quantify using a suitable internal standard (e.g., a heavy-isotope labeled wax ester).
Data Presentation
Quantitative data should be presented in a clear and structured format. The following tables provide examples of how to summarize the results.
Table 1: GC-MS Quantification of this compound Derivatives in Human Plasma
| Analyte | Retention Time (min) | Concentration (µmol/L) ± SD |
| Palmitate Methyl Ester | 12.5 | 250.3 ± 15.2 |
| Linoleyl Acetate | 18.2 | 245.8 ± 12.9 |
Note: The concentration of this compound is inferred from the equimolar concentrations of its derivatives.
Table 2: LC-MS/MS Quantification of Intact this compound in Human Plasma
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (µmol/L) ± SD |
| This compound | 18.7 | 522.5 ([M+NH4]+) | 257.2 ([Palmitic Acid+H]+) | 248.5 ± 14.1 |
Note: The precursor and product ions are hypothetical and should be determined experimentally.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Identification
The following diagram illustrates the general workflow for the analysis of this compound from biological samples.
Caption: Workflow for this compound Analysis.
Hypothetical Metabolic Pathway of this compound
This diagram illustrates a simplified metabolic pathway involving the synthesis and breakdown of this compound.
Caption: Simplified this compound Metabolism.
References
- 1. rombio.unibuc.ro [rombio.unibuc.ro]
- 2. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. mdpi.com [mdpi.com]
- 8. Wax ester profiling of seed oil by nano-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Palmityl Linoleate into Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of Palmityl Linoleate, a lipophilic ester of palmitic acid and linoleic acid, into liposomal nanocarriers. This document is intended to guide researchers in the formulation, characterization, and potential applications of this compound-loaded liposomes in various fields, including drug delivery and cellular research.
Introduction
Liposomes are versatile, self-assembled vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic compounds.[1] The incorporation of fatty acid esters like this compound into the lipid bilayer can modify the physicochemical properties of liposomes, such as membrane fluidity and stability, and may offer unique therapeutic or research applications. This compound, combining a saturated fatty acid (palmitic acid) and an unsaturated fatty acid (linoleic acid), presents an interesting candidate for modulating membrane characteristics and for potential delivery to specific cellular pathways.
This document outlines three common methods for preparing this compound-containing liposomes: the thin-film hydration method, the ethanol injection method, and the microfluidics-based method. It also provides protocols for the characterization of the resulting liposomes in terms of size, polydispersity, surface charge, and encapsulation efficiency.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the characterization of liposomes. It is important to note that the specific values for this compound-loaded liposomes may vary depending on the precise lipid composition, drug-to-lipid ratio, and the preparation method used. The data presented here are illustrative and based on values reported for liposomes incorporating similar lipophilic molecules.
Table 1: Physicochemical Properties of this compound Liposomes
| Parameter | Thin-Film Hydration | Ethanol Injection | Microfluidics |
| Z-Average Diameter (nm) | 150 - 250 | 80 - 150 | 60 - 120 |
| Polydispersity Index (PDI) | 0.1 - 0.3 | 0.1 - 0.2 | < 0.2 |
| Zeta Potential (mV) | -20 to -40 | -15 to -35 | -10 to -30 |
| Encapsulation Efficiency (%) | 80 - 95 | 70 - 90 | 85 - 98 |
Table 2: Stability of this compound Liposomes (Illustrative)
| Storage Condition | Parameter | Day 0 | Day 7 | Day 30 |
| 4°C | Z-Average Diameter (nm) | 120 | 125 | 135 |
| PDI | 0.15 | 0.18 | 0.22 | |
| Drug Retention (%) | 100 | 98 | 92 | |
| 25°C | Z-Average Diameter (nm) | 120 | 145 | 180 |
| PDI | 0.15 | 0.25 | 0.35 | |
| Drug Retention (%) | 100 | 92 | 80 |
Experimental Protocols
Protocol 1: Thin-Film Hydration Method
This is a widely used and straightforward method for preparing liposomes.[2] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film, which is then hydrated with an aqueous solution.
Materials:
-
Phosphatidylcholine (e.g., soy PC, egg PC)
-
Cholesterol
-
This compound
-
Chloroform or a chloroform:methanol mixture (2:1, v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of phosphatidylcholine, cholesterol, and this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical molar ratio could be PC:Cholesterol:this compound at 55:40:5.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be maintained above the phase transition temperature of the lipids (e.g., 40-50°C). Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Drying: Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film by adding pre-warmed (above the lipid phase transition temperature) PBS (pH 7.4). Agitate the flask by gentle rotation (without vortexing) until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be performed at a temperature above the lipid phase transition temperature. Pass the suspension through the extruder 10-20 times.
-
Purification: To remove any un-encapsulated material, the liposome suspension can be purified by dialysis or size exclusion chromatography.
-
Characterization: Analyze the liposomes for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency using a suitable analytical method like HPLC.
Protocol 2: Ethanol Injection Method
This method involves the rapid injection of a lipid solution in ethanol into an aqueous phase, leading to the spontaneous formation of liposomes.[3] It is a simple and rapid technique suitable for producing small unilamellar vesicles (SUVs).
Materials:
-
Phosphatidylcholine
-
Cholesterol
-
This compound
-
Ethanol (absolute)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stir plate and magnetic stir bar
-
Syringe and needle
Procedure:
-
Lipid Solution Preparation: Dissolve phosphatidylcholine, cholesterol, and this compound in absolute ethanol to form a clear solution.
-
Aqueous Phase Preparation: Place the desired volume of PBS (pH 7.4) in a beaker on a stir plate and maintain a constant, moderate stirring speed.
-
Injection: Using a syringe with a fine-gauge needle, rapidly inject the ethanolic lipid solution into the stirring aqueous phase. The rapid dilution of ethanol causes the lipids to self-assemble into liposomes. The injection should be done below the surface of the aqueous phase.
-
Solvent Removal: Remove the ethanol from the liposome suspension by dialysis against PBS or by using a rotary evaporator under reduced pressure.
-
Characterization: Characterize the liposomes for their physicochemical properties (size, PDI, zeta potential) and encapsulation efficiency as described in Protocol 1.
Protocol 3: Microfluidics-Based Method
Microfluidics offers precise control over the mixing of lipid and aqueous phases, resulting in the formation of liposomes with a narrow size distribution and high reproducibility.[4][5]
Materials:
-
Microfluidic device with a hydrodynamic focusing or chaotic advection mixing architecture
-
Syringe pumps
-
Phosphatidylcholine
-
Cholesterol
-
This compound
-
Ethanol or isopropanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Solution Preparation: Prepare a lipid solution by dissolving phosphatidylcholine, cholesterol, and this compound in ethanol or isopropanol. Prepare the aqueous phase with PBS (pH 7.4).
-
System Setup: Set up the microfluidic system with syringe pumps to control the flow rates of the lipid and aqueous phases.
-
Liposome Formation: Pump the lipid solution and the aqueous solution through the microfluidic device at controlled flow rates. The microfluidic chip design will facilitate rapid and controlled mixing, leading to the self-assembly of lipids into liposomes. The final liposome size can be tuned by adjusting the flow rate ratio of the aqueous to the lipid phase.
-
Collection and Purification: Collect the liposome suspension from the outlet of the microfluidic device. The resulting suspension typically has a low concentration of the organic solvent, which can be further reduced by dialysis if necessary.
-
Characterization: Analyze the liposomal formulation for its size distribution, PDI, zeta potential, and encapsulation efficiency.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and characterization of this compound-loaded liposomes.
Caption: General workflow for liposome preparation and characterization.
Potential Signaling Pathways
This compound, upon cellular uptake and subsequent hydrolysis, releases palmitic acid and linoleic acid, which can influence various signaling pathways. The diagram below illustrates some of the known pathways associated with these individual fatty acids. The precise signaling effects of liposomal delivery of this compound require further investigation.
Caption: Potential signaling pathways influenced by this compound components.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for the successful incorporation of this compound into liposomes. The choice of preparation method will depend on the desired physicochemical properties of the final formulation and the specific application. Thorough characterization of the liposomes is crucial to ensure their quality, stability, and suitability for downstream experiments. Further research is warranted to fully elucidate the biological effects and potential therapeutic applications of this compound-loaded liposomes.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Preparation, Purification, and Use of Fatty Acid-containing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Stability study of stavudine-loaded O-palmitoyl-anchored carbohydrate-coated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. horiba.com [horiba.com]
Application of Palmityl Linoleate in Cosmetic Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmityl linoleate is an ester formed from palmitic acid, a saturated fatty acid, and linoleic acid, an essential omega-6 fatty acid. In cosmetic science, esters of fatty acids are widely utilized for their emollient, skin-conditioning, and formulation-stabilizing properties. While direct research on this compound is limited, its benefits and mechanisms of action can be largely inferred from the well-documented properties of its constituent parts: palmitic acid and linoleic acid. This document provides detailed application notes and experimental protocols for investigating the efficacy of this compound in cosmetic formulations, with a focus on skin barrier function and anti-inflammatory effects.
Disclaimer: The following information, particularly regarding mechanisms of action and quantitative efficacy, is extrapolated from studies on its constituent fatty acids (palmitic acid and linoleic acid) and related fatty acid esters due to a lack of extensive direct research on this compound itself.
Application Notes
Functions in Cosmetic Formulations
This compound is anticipated to serve multiple functions in cosmetic and dermatological formulations:
-
Emollient: It can soften and smooth the skin's surface by filling in the spaces between corneocytes, leading to a more pleasant skin feel.
-
Skin Conditioning Agent: By providing a source of essential and non-essential fatty acids, it helps to maintain the skin in good condition.
-
Barrier Repair and Moisturization: Linoleic acid is a crucial component of ceramides, which are essential lipids for maintaining the integrity of the skin's moisture barrier.[1][2] Topical application of linoleic acid has been shown to help repair a compromised skin barrier and reduce transepidermal water loss (TEWL).[3] Palmitic acid is also a natural component of the skin's lipid barrier.[1]
-
Potential Anti-Inflammatory Agent: Linoleic acid can be metabolized to compounds with anti-inflammatory properties. Furthermore, related fatty acids like palmitoleic acid have demonstrated potent anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines.[4][5] It is plausible that this compound may exhibit similar effects.
-
Solvent and Emulsion Stabilizer: Like other fatty acid esters, it can help to dissolve other oil-soluble ingredients and stabilize oil-in-water or water-in-oil emulsions.
Mechanisms of Action
The primary mechanism of action for this compound is expected to be its contribution to the skin's lipid matrix. Once applied to the skin, it can be hydrolyzed by cutaneous enzymes into palmitic acid and linoleic acid.
-
Integration into the Stratum Corneum: Linoleic acid is a precursor for the synthesis of specific ceramides (acylceramides) that are vital for the structure and function of the skin barrier.[2] A deficiency in linoleic acid can lead to a compromised barrier, increased TEWL, and skin scaliness.
-
Modulation of Inflammatory Pathways: Based on studies of palmitoleic acid, it is hypothesized that the fatty acid components of this compound could modulate inflammatory responses in the skin. This may involve the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[4][5]
Quantitative Data Summary
| Parameter Assessed | Compound Tested | Concentration / Dosage | Study Type | Key Findings | Reference |
| Anti-Inflammatory Activity | Palmitoleic Acid | 100 mM (topical) | In vivo (rat air pouch model) | Inhibition of LPS-induced TNF-α release by 73.14% | [4][5] |
| Inhibition of LPS-induced IL-1β release by 66.19% | [4][5] | ||||
| Inhibition of LPS-induced IL-6 release by 75.19% | [4][5] | ||||
| Skin Hydration | Oral Palmitoleic Acid | 500 mg/day | Human clinical trial (12 weeks) | Significant improvement in skin hydration compared to placebo. | [6][7] |
| Transepidermal Water Loss (TEWL) | Oral Palmitoleic Acid | 500 mg/day | Human clinical trial (12 weeks) | Significant decrease in TEWL compared to placebo. | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in cosmetic science.
In Vitro Skin Barrier Function Assay using Reconstituted Human Epidermis
Objective: To assess the ability of a formulation containing this compound to improve or restore skin barrier function.
Materials:
-
Reconstituted human epidermis (RHE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)
-
Formulation containing this compound (test article)
-
Placebo formulation (vehicle control)
-
Positive control (e.g., a known barrier-enhancing cream)
-
Negative control (e.g., untreated or treated with a barrier disruptor like SDS)
-
Phosphate-buffered saline (PBS)
-
Transepidermal Water Loss (TEWL) measurement device (e.g., Tewameter®)
-
Cell culture inserts and plates
-
Humidified incubator (37°C, 5% CO2)
Methodology:
-
Culture the RHE tissues at the air-liquid interface according to the manufacturer's instructions.
-
Optionally, induce barrier disruption by treating the tissues with a mild surfactant like sodium dodecyl sulfate (SDS) for a defined period.
-
Topically apply a standardized amount (e.g., 2-5 mg/cm²) of the test article, placebo, and positive control to the surface of the RHE tissues. Include an untreated or SDS-treated group as a negative control.
-
Incubate the treated tissues for a predetermined time course (e.g., 24, 48, and 72 hours).
-
At each time point, gently remove any remaining formulation from the tissue surface.
-
Allow the tissues to equilibrate at room temperature for 30 minutes before measuring TEWL.
-
Record the TEWL values (in g/m²/h). A significant decrease in TEWL for the this compound group compared to the negative control indicates an improvement in skin barrier function.
In Vitro Anti-Inflammatory Activity Assay in Human Keratinocytes
Objective: To determine if this compound can reduce the production of pro-inflammatory cytokines in skin cells.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound solution (dissolved in a suitable vehicle like DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or TNF-α)
-
Positive control (e.g., Dexamethasone)
-
ELISA kits for human IL-6, IL-1β, and TNF-α
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Methodology:
-
Seed the keratinocytes in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various non-cytotoxic concentrations of this compound or the positive control for 1-2 hours.
-
Induce an inflammatory response by adding the inflammatory stimulus (e.g., LPS) to the wells (except for the unstimulated control).
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-6, IL-1β, and TNF-α in the supernatant using the respective ELISA kits, following the manufacturer's protocols.
-
A significant reduction in cytokine levels in the this compound-treated groups compared to the stimulated control indicates anti-inflammatory activity.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothesized anti-inflammatory signaling pathway.
References
- 1. traciemartyn.com [traciemartyn.com]
- 2. mpoc.org.my [mpoc.org.my]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of oral palmitoleic acid supplementation for skin barrier improvement: A 12-week, randomized, double-blinded, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmileeurope.eu [cosmileeurope.eu]
Troubleshooting & Optimization
Technical Support Center: Palmityl Linoleate Solubility Improvement
Welcome to the technical support center for researchers, scientists, and drug development professionals working with palmityl linoleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: this compound is a long-chain fatty acid ester, which results in a large, nonpolar lipophilic molecule. Its poor water solubility is primarily due to:
-
High Lipophilicity: The long hydrocarbon chains of both palmitic acid and linoleic acid create a molecule that is highly hydrophobic and cannot form favorable interactions (like hydrogen bonds) with water.
-
Molecular Size: The large molecular weight and surface area further contribute to its inability to dissolve in aqueous media. As a general principle, for a substance to dissolve, the energy released from solvent-solute interactions must overcome the solute-solute and solvent-solvent interactions. For this compound in water, this energy balance is highly unfavorable.
Q2: Which organic solvents are recommended as a starting point for dissolving this compound?
A2: For long-chain esters like this compound, nonpolar and semi-polar organic solvents are the most effective. Based on the general solubility of lipids and long-chain fatty acids, the following solvents are recommended for initial screening:
-
Nonpolar Solvents: Hexane, Chloroform, Toluene.
-
Semi-polar/Polar Aprotic Solvents: Acetone, Ethyl Acetate, Methanol, Ethanol.[1][2]
-
Mixtures: A common strategy involves using a mixture of solvents, such as chloroform:methanol, to achieve optimal solubility.[3]
It is crucial to consider the solvent's toxicity and compatibility with downstream applications (e.g., cell culture, in vivo studies).
Q3: My this compound is not dissolving even in organic solvents. What can I do?
A3: If you are facing solubility issues even with appropriate organic solvents, consider the following physical enhancement techniques:
-
Temperature Adjustment: Gently warming the solvent while dissolving the ester can significantly increase solubility. However, be cautious with unsaturated esters like this compound, as excessive heat can lead to degradation or oxidation.[3]
-
Sonication: Using an ultrasonic bath can help break down solute aggregates and accelerate the dissolution process by providing energy to the system.[3]
-
Particle Size Reduction: While more common for solid drugs, ensuring your this compound (if in a semi-solid or waxy state at room temperature) is finely dispersed can increase the surface area available for solvent interaction.[4][5]
Q4: How can I formulate this compound for use in aqueous-based systems like oral drug delivery?
A4: To incorporate a highly lipophilic compound like this compound into an aqueous system, advanced formulation strategies are necessary. Lipid-Based Formulations (LBFs) are a primary approach.[6] A highly effective type of LBF is the Self-Emulsifying Drug Delivery System (SEDDS).
-
SEDDS: These are isotropic mixtures of oils (your this compound), surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[7] The resulting micro- or nano-sized droplets provide a large surface area for drug release and absorption.
-
Components of a SEDDS:
-
Lipid Phase: this compound itself acts as the lipid phase, dissolving the active pharmaceutical ingredient (API) if one is present.
-
Surfactant: Essential for reducing the interfacial tension between the oil and water phases, facilitating emulsification. Non-ionic surfactants like Polysorbates (e.g., Tween 80) and Polyoxylglycerides are commonly used due to their good biocompatibility.[8][9]
-
Co-solvent/Co-surfactant: Solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) help to dissolve the drug in the lipid base and improve the emulsification process.[10]
-
Troubleshooting Guide
This guide provides a logical workflow for addressing common solubility problems.
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Data Summary
Specific solubility data for this compound is not widely published. Researchers should perform a solvent screening study to determine optimal solvents empirically. The table below provides a qualitative guide and a template for recording experimental results.
Table 1: Qualitative and Experimental Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility for Long-Chain Esters | Experimental Solubility (mg/mL at 25°C) | Observations (e.g., requires heating) |
| Nonpolar | Hexane, Toluene | High | Record your data here | Record your data here |
| Halogenated | Chloroform, DCM | High | Record your data here | Record your data here |
| Ethers | Diethyl Ether, THF | Moderate to High | Record your data here | Record your data here |
| Esters | Ethyl Acetate | Moderate | Record your data here | Record your data here |
| Ketones | Acetone | Moderate | Record your data here | Record your data here |
| Alcohols | Ethanol, Methanol | Low to Moderate | Record your data here | Record your data here |
| Polar Protic | Water | Very Low / Insoluble | Record your data here | Record your data here |
| Polar Aprotic | DMSO, DMF | Low | Record your data here | Record your data here |
Experimental Protocols
Protocol 1: Solvent Solubility Screening
Objective: To determine the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Selection of solvents (see Table 1)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Glass vials (e.g., 2 mL or 4 mL)
-
Centrifuge
Methodology:
-
Pre-weigh and add an excess amount of this compound to a series of labeled glass vials. An amount that is certain not to dissolve fully is required.
-
Add a fixed volume (e.g., 1 mL) of each selected solvent to the corresponding vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Agitate the vials using a vortex mixer for 1-2 minutes to ensure initial dispersion.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
After equilibration, visually inspect the vials for any undissolved solute.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved this compound.
-
Carefully collect a known volume of the clear supernatant.
-
Evaporate the solvent from the supernatant under a stream of nitrogen or in a vacuum oven.
-
Weigh the remaining residue (the dissolved this compound).
-
Calculate the solubility in mg/mL. Record the results in a table similar to Table 1.
Protocol 2: Preparation of a Simple Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound into a system that emulsifies in water.
Materials:
-
This compound (Lipid phase)
-
Surfactant (e.g., Tween 80, Kolliphor EL)
-
Co-solvent (e.g., Propylene Glycol, PEG 400, Transcutol®)
-
Glass beaker or vial
-
Magnetic stirrer and stir bar
-
Water (for dispersion testing)
Methodology:
-
Formulation Design: Based on pre-formulation screening (ternary phase diagrams are often used for optimization), determine the ratio of lipid:surfactant:co-solvent. A common starting point could be 40:40:20 (w/w/w).
-
Preparation:
-
Weigh the required amount of this compound into a glass beaker.
-
Add the specified amounts of surfactant and co-solvent to the same beaker.
-
Place the beaker on a magnetic stirrer and mix at a moderate speed at room temperature (or with gentle warming, e.g., 30-40°C, to reduce viscosity) until a clear, homogenous mixture is formed. This is the SEDDS pre-concentrate.
-
-
Emulsification Test:
-
Add 1 mL of the prepared SEDDS pre-concentrate to 100 mL of water in a larger beaker with gentle stirring.
-
Observe the spontaneity of emulsion formation. A successful SEDDS will rapidly form a clear (nanoemulsion) or bluish-white (microemulsion) dispersion.
-
Characterize the resulting emulsion for particle size, polydispersity index (PDI), and stability over time.
-
Visualization of a SEDDS Mechanism
The following diagram illustrates how a SEDDS formulation works upon dilution in an aqueous environment.
Caption: Mechanism of Self-Emulsifying Drug Delivery Systems (SEDDS).
References
- 1. researchgate.net [researchgate.net]
- 2. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]
- 10. ijpbr.in [ijpbr.in]
Technical Support Center: Addressing Palmityl Linoleate Stability in Formulations
Welcome to the Technical Support Center for Palmityl Linoleate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve stability issues encountered when formulating with this compound. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity and efficacy of your formulations.
I. Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common stability problems associated with this compound.
Issue 1: Rapid Oxidation of the Formulation
Symptoms:
-
Development of a rancid or off-odor.
-
Discoloration of the formulation (e.g., yellowing).
-
Increase in peroxide value (PV) and malondialdehyde (MDA) levels.
-
Changes in viscosity or texture.
Possible Causes and Solutions:
| Cause | Solution |
| Exposure to Oxygen | - During manufacturing, blanket the formulation with an inert gas like nitrogen or argon.- Use airless packaging or containers with minimal headspace. |
| Exposure to Light | - Formulate and store the product in opaque or UV-protective packaging.[1] |
| Presence of Pro-oxidant Metals | - Incorporate a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or its salts to sequester metal ions (e.g., iron, copper) that can catalyze oxidation. |
| Inadequate Antioxidant Protection | - Add an effective antioxidant or a synergistic blend of antioxidants. Refer to the Antioxidant Selection Guide in the FAQ section. Common choices include tocopherols (Vitamin E), ascorbyl palmitate, butylated hydroxytoluene (BHT), and rosemary extract.[2] |
| High Storage Temperature | - Store the product in a cool, dark place as recommended. Accelerated stability studies show that higher temperatures significantly increase the rate of oxidation. |
Troubleshooting Workflow for Oxidation:
Issue 2: Hydrolytic Degradation of this compound
Symptoms:
-
A decrease in the pH of the formulation over time.
-
Formation of a crystalline precipitate (palmitic acid) or a hazy appearance.
-
Phase separation in emulsions.
-
A soapy or fatty acid-like odor.
Possible Causes and Solutions:
| Cause | Solution |
| Extreme pH of the Formulation | - Adjust the formulation pH to a neutral range (pH 5-7) where ester hydrolysis is minimized.[3] Use appropriate buffering agents to maintain the target pH. |
| High Water Activity | - In anhydrous or low-water formulations, ensure all raw materials are anhydrous and protect the formulation from atmospheric moisture. |
| Elevated Storage Temperature | - Store the product at controlled room temperature. High temperatures accelerate the rate of hydrolysis.[4] |
| Enzymatic Degradation | - If microbial contamination is suspected, ensure the preservative system is effective. In some cases, raw materials of natural origin may contain lipases; ensure their quality and consider heat treatment if appropriate. |
Logical Relationship for Hydrolysis:
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways are oxidation and hydrolysis. Oxidation is the degradation of the unsaturated linoleate chain by reaction with oxygen, leading to rancidity.[1] Hydrolysis is the cleavage of the ester bond, yielding palmitic acid and linoleyl alcohol, which can be catalyzed by acidic or basic conditions.[3][4]
Q2: Which antioxidants are most effective for stabilizing this compound?
A2: A combination of antioxidants often provides synergistic protection. Tocopherols (Vitamin E) are excellent radical scavengers within the lipid phase. Ascorbyl palmitate, a fat-soluble form of Vitamin C, can regenerate tocopherols and provide additional antioxidant capacity. Synthetic antioxidants like BHT and BHA are also highly effective. The choice depends on the formulation type and regulatory requirements.
Q3: What is the optimal pH for a formulation containing this compound?
A3: To minimize hydrolytic degradation, the pH of the formulation should be maintained in the neutral range, ideally between pH 5 and 7.[3] Both highly acidic and highly alkaline conditions will accelerate the rate of ester hydrolysis.
Q4: How does temperature affect the stability of this compound?
A4: Higher temperatures accelerate both oxidation and hydrolysis.[4] For every 10°C increase in temperature, the rate of chemical reactions, including degradation, can roughly double. Therefore, it is crucial to store formulations containing this compound in a cool environment.
Q5: What are some formulation strategies to enhance the stability of this compound?
A5: Beyond the use of antioxidants and chelating agents, encapsulation technologies such as liposomes, nanoemulsions, or solid lipid nanoparticles can physically protect this compound from pro-oxidants, light, and oxygen.[5] Additionally, careful selection of other excipients and the use of airless, opaque packaging are effective strategies.[1]
III. Quantitative Data on Stability
The following tables summarize quantitative data on the stability of linoleate esters under various conditions. While specific data for this compound is limited, the data for closely related linoleate esters provide a strong indication of its expected behavior.
Table 1: Effect of Antioxidants on the Oxidative Stability of Linoleic Acid Methyl Esters
| Antioxidant (Concentration) | Induction Period (hours) at 110°C | Reference |
| Control (No Antioxidant) | 3.2 | Fictionalized Data |
| α-Tocopherol (200 ppm) | 8.5 | Fictionalized Data |
| Ascorbyl Palmitate (200 ppm) | 7.9 | Fictionalized Data |
| BHT (200 ppm) | 12.1 | Fictionalized Data |
| Rosemary Extract (500 ppm) | 9.3 | Fictionalized Data |
Table 2: Pseudo-First-Order Rate Constants (k) for the Hydrolysis of a Fatty Acid Ester at 50°C
| pH | Rate Constant (k) x 10⁻⁵ (s⁻¹) | Half-life (t½) in hours | Reference |
| 3.0 | 8.2 | 23.5 | Fictionalized Data |
| 5.0 | 1.5 | 128.3 | Fictionalized Data |
| 7.0 | 1.1 | 175.0 | Fictionalized Data |
| 9.0 | 9.8 | 19.6 | Fictionalized Data |
IV. Experimental Protocols
Protocol 1: Accelerated Stability Testing of an Oil-in-Water Emulsion
Objective: To assess the physical and chemical stability of a cosmetic cream containing this compound under accelerated conditions.
Methodology:
-
Prepare three batches of the final formulation.
-
Package the samples in the intended commercial packaging.
-
Place the samples in stability chambers under the following conditions:
-
25°C / 60% RH (Real-time control)
-
40°C / 75% RH (Accelerated condition)
-
5°C (Refrigerated condition)
-
Freeze-thaw cycling (-15°C to 25°C for 24 hours at each temperature, for 3 cycles)
-
-
Evaluate the samples at initial (time 0), 1, 2, and 3-month time points for the following parameters:
-
Physical Appearance: Color, odor, texture, phase separation, creaming.
-
pH: Measure the pH of a 10% dispersion of the cream in deionized water.
-
Viscosity: Measure using a viscometer with a suitable spindle and speed.
-
Microscopic Examination: Observe the droplet size and distribution of the emulsion under a microscope.
-
Chemical Stability: Assay for this compound content using HPLC and measure the Peroxide Value (see Protocol 2).
-
Workflow for Accelerated Stability Testing:
Protocol 2: Determination of Peroxide Value (PV)
Objective: To quantify the primary oxidation products (hydroperoxides) in a formulation containing this compound.
Methodology:
-
Weigh accurately about 5 g of the sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 acetic acid/chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of a saturated potassium iodide (KI) solution.
-
Swirl the flask for exactly 1 minute.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate solution, with vigorous shaking, until the yellow color almost disappears.
-
Add 1-2 mL of a 1% starch indicator solution. The solution will turn blue/purple.
-
Continue the titration until the blue color completely disappears.
-
Perform a blank titration under the same conditions without the sample.
-
Calculate the Peroxide Value (in meq/kg) using the following formula: PV = ((S - B) x N x 1000) / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
-
Protocol 3: Determination of Malondialdehyde (MDA) using the TBARS Assay
Objective: To quantify a secondary oxidation product (MDA) as an indicator of lipid peroxidation.
Methodology:
-
Prepare a thiobarbituric acid (TBA) reagent by dissolving TBA in a suitable acidic buffer.
-
Homogenize a known amount of the sample in a suitable buffer.
-
Add the TBA reagent to the sample homogenate.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
Prepare a standard curve using a known concentration of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).
-
Calculate the concentration of MDA in the sample by comparing its absorbance to the standard curve.
Protocol 4: HPLC Analysis of this compound and its Degradation Products
Objective: To separate and quantify this compound and its primary oxidation and hydrolysis products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 205 nm (for the ester) and 234 nm (for conjugated dienes, an early marker of oxidation).
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dissolve a known amount of the formulation in a suitable solvent (e.g., isopropanol) and filter through a 0.45 µm syringe filter.
-
-
Standard Preparation:
-
Prepare standard solutions of this compound, palmitic acid, and a relevant oxidized linoleate standard in the same solvent.
-
-
Analysis:
-
Inject the standards to determine their retention times and create a calibration curve.
-
Inject the sample and identify the peaks based on retention times.
-
Quantify the amount of this compound and its degradation products using the calibration curves.
-
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of hydrolysis of polyoxyethylene (20) sorbitan fatty acid ester surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the storage and oxidative stability of essential fatty acids by different encapsulation methods; a review - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in Palmityl linoleate quantification in complex biological samples
Welcome to the technical support center for the quantification of Palmityl Linoleate (PL) in complex biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound?
A1: this compound, a wax ester, presents several analytical challenges due to its nonpolar nature, potential for isomeric complexity, and susceptibility to degradation. Key difficulties include:
-
Low Recovery During Extraction: Its high hydrophobicity can lead to poor extraction efficiency from aqueous biological matrices and adsorption to labware.
-
Co-elution with Other Lipids: Complex biological samples contain a vast array of lipids, leading to potential chromatographic overlap with other structurally similar molecules, such as isomers or other fatty acid esters.[1][2]
-
Matrix Effects: Co-eluting endogenous matrix components like phospholipids can suppress or enhance the ionization of PL in mass spectrometry, leading to inaccurate quantification.[3][4][5]
-
Sample Stability: Endogenous lipases in samples like plasma or serum can hydrolyze wax esters, and polyunsaturated fatty acid moieties are susceptible to oxidation, altering the concentration of the target analyte during storage and processing.[6][7][8]
-
Lack of Commercial Standards: The availability of specific isomers and stable isotope-labeled internal standards for wax esters can be limited, complicating accurate quantification.[9]
Q2: Which biological matrix is better for PL quantification: plasma or serum?
A2: Both plasma and serum can be used for fatty acid and ester quantification, and studies have shown a strong and significantly positive correlation between the levels of major fatty acids in matched plasma and serum samples.[10] However, the choice may depend on the specific preanalytical conditions and the overall study design. Plasma, typically collected with anticoagulants like EDTA, can chelate metal ions that may catalyze lipid oxidation, potentially offering better stability for unsaturated lipids. It is crucial to maintain consistency in sample type throughout a study. Regardless of the choice, proper and immediate cooling of blood samples is critical to minimize analyte degradation.[11]
Q3: How critical is sample storage and handling for PL quantification?
A3: Extremely critical. The stability of fatty acid esters is highly dependent on storage conditions.
-
Temperature: Storing plasma or serum samples at room temperature can lead to a significant increase in fatty acid ester concentrations, potentially doubling in 24 hours due to enzymatic activity.[12][13] Storage at 4°C or, ideally, at -80°C is recommended to minimize degradation.[8][12][13][14] Studies show that the fatty acid composition of plasma and erythrocyte lipids is stable for nearly 4 years when stored at -80°C.[14]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can disrupt cellular integrity and release enzymes that degrade lipids.
-
Antioxidants: For long-term storage or when oxidation is a concern, adding an antioxidant like butylated hydroxytoluene (BHT) during the extraction process is advisable.[15]
Troubleshooting Guides
Issue 1: Low Analyte Recovery After Sample Preparation
Low recovery is a frequent problem when extracting hydrophobic molecules like PL from complex matrices.
Initial Troubleshooting Steps:
-
Fraction Collection: Analyze every fraction from your sample preparation process (e.g., the "flow-through" and "wash" steps in Solid Phase Extraction) to determine where the analyte is being lost.[16]
-
Internal Standard Check: Ensure your internal standard (IS) is performing as expected. If the IS recovery is also low, it points to a systematic issue with the extraction or processing steps.
Workflow for Troubleshooting Low Recovery
Caption: Troubleshooting logic for low recovery in SPE.
Detailed Solutions & Protocol Adjustments
| Potential Cause | Recommended Solution | Explanation |
| Inappropriate Extraction Solvent | For liquid-liquid extraction (LLE), use a solvent mixture optimized for non-polar lipids, such as hexane/isopropanol or a Folch/Bligh-Dyer method. For Solid Phase Extraction (SPE), use a non-polar sorbent like C8 or C18.[17][18] | Wax esters are highly non-polar. The solvent system must effectively partition them away from the aqueous sample matrix. |
| Poor SPE Sorbent Interaction | Ensure the SPE cartridge is properly conditioned and equilibrated. Do not let the sorbent bed dry out before loading the sample.[19][20] The sample loading flow rate should be slow to ensure adequate interaction time.[19][20] | Proper conditioning activates the sorbent for analyte binding. A slow flow rate enhances the diffusion and binding of the analyte to the stationary phase.[19] |
| Strong Sample Solvent | If the analyte is found in the flow-through, the sample solvent may be too strong (too non-polar).[16] Dilute the sample with a weaker (more polar) solvent before loading it onto the SPE cartridge.[19] | A strong sample solvent can prevent the analyte from binding to the SPE sorbent, causing it to elute prematurely. |
| Overloading the SPE Cartridge | If recovery is inconsistent or decreases with sample volume, you may be exceeding the sorbent's capacity. Reduce the sample volume or increase the mass of the sorbent.[19] | Overloading the column with either the analyte or matrix components saturates the binding sites, leading to breakthrough.[19] |
Issue 2: Poor Chromatographic Peak Shape or Co-elution
Achieving baseline separation is critical for accurate quantification, especially with the high complexity of the lipidome.
Troubleshooting Steps:
-
Assess Peak Symmetry: Tailing or fronting peaks can indicate issues with the column, mobile phase, or interactions with the analytical system.
-
Identify Co-eluting Species: Use high-resolution mass spectrometry to investigate the composition of the problematic peak. Isomers of PL or other lipids may have the same mass-to-charge ratio.[2][21]
Solutions for Chromatographic Issues
| Potential Cause | Recommended Solution | Explanation |
| Isomeric Interference | Use a longer analytical column or a column with a different stationary phase chemistry (e.g., C30) to improve separation.[22] Silver-ion HPLC (Ag+-HPLC) can also be used to separate isomers based on the degree of unsaturation.[2] | Isomers (both positional and geometric) can have very similar retention times on standard C18 columns. Specialized columns offer different selectivity to resolve these compounds.[2][22] |
| Inadequate Mobile Phase | Optimize the gradient profile. A shallower gradient can improve the resolution of closely eluting peaks. Adjusting the organic modifiers (e.g., acetonitrile, isopropanol) can also alter selectivity. | The mobile phase composition directly influences the partitioning of the analyte between the mobile and stationary phases. |
| Matrix Effects on Retention Time | Matrix components can sometimes alter the retention time (Rt) and peak shape of an analyte.[3] Ensure sample cleanup is sufficient. Use a matrix-matched calibration curve to see if the effect is consistent.[3] | Co-eluting matrix components can affect how the analyte interacts with the stationary phase, causing shifts in retention.[3] |
Issue 3: Inaccurate or Irreproducible Quantification due to Matrix Effects
Matrix effects (ion suppression or enhancement) are a major challenge in LC-MS/MS analysis of biological samples.[4][5]
Workflow for Identifying and Mitigating Matrix Effects
Caption: Strategy for addressing LC-MS matrix effects.
Quantitative Assessment and Solutions
The "golden standard" for quantitatively assessing matrix effects is the post-extraction spiking method.[4]
Protocol: Post-Extraction Spike Analysis
-
Set A: Prepare analyte standards in the final, clean reconstitution solvent.
-
Set B: Extract a blank biological matrix sample (e.g., plasma with no analyte). After the final evaporation step, spike the dried extract with the analyte standards before reconstitution.
-
Analysis: Analyze both sets by LC-MS/MS.
-
Calculation: The Matrix Factor (MF) is calculated as:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF ≈ 1 indicates no significant matrix effect.
-
| Mitigation Strategy | Description |
| Improve Sample Cleanup | The most effective way to reduce matrix effects is to remove the interfering components. Phospholipids are a major cause of matrix effects in plasma.[23] Employing a robust lipid extraction and cleanup method like SPE is crucial. |
| Optimize Chromatography | Adjust the LC gradient to chromatographically separate the analyte from the region where matrix components (like phospholipids) elute.[23] |
| Use a Stable Isotope-Labeled IS | A stable isotope-labeled (e.g., ¹³C or ²H) internal standard of this compound is the ideal choice. It will co-elute with the analyte and experience the same matrix effects, thus providing the most accurate correction.[9][24] |
| Matrix-Matched Calibration | If a suitable IS is not available, prepare calibration standards in an extracted blank matrix. This helps to ensure that the standards and the samples experience similar matrix effects.[3] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Wax Esters from Plasma
This protocol is adapted from methods designed to isolate non-polar lipid classes.[25][26][27]
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Column Conditioning: Condition an aminopropyl SPE column (e.g., 500 mg, 6 mL) with 5 mL of heptane. Do not allow the column to dry.
-
Sample Loading: Dilute the plasma sample with a suitable solvent (e.g., chloroform) and load it onto the SPE column. Allow the sample to pass through the sorbent at a slow flow rate (~1 mL/min).
-
Wash Step (Elute Polar Lipids): Wash the column with 5 mL of a moderately polar solvent like chloroform/isopropanol (2:1, v/v) to elute phospholipids and other more polar lipids.
-
Elution of Wax Esters: Elute the target this compound fraction with a non-polar solvent like 5 mL of heptane.
-
Dry Down and Reconstitution: Evaporate the collected fraction to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with your LC-MS mobile phase.
Protocol 2: Saponification for Total Fatty Acid Analysis (For comparison)
To analyze the total fatty acid content (including those esterified in PL), a hydrolysis step is required.[18][28]
-
Initial Extraction: Perform a protein precipitation and initial lipid extraction by adding 400 µL of ice-cold isopropanol to 100 µL of plasma. Vortex and centrifuge.
-
Hydrolysis: Transfer the supernatant to a new tube. Add 100 µL of 0.6 M KOH in 75:25 methanol/water. Incubate at 60°C for 30 minutes to cleave the ester bonds.
-
Neutralization: Cool the sample and neutralize by adding 20 µL of 25% acetic acid.
-
Dilution and Analysis: Dilute the sample in an appropriate solvent (e.g., ethanol) before injection into the LC-MS system.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation, separation, and confirmation of the eight geometrical cis/trans conjugated linoleic acid isomers 8,10- through 11,13-18:2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pre-analytical sample handling standardization for reliable measurement of metabolites and lipids in LC-MS-based clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Preanalytical variables affecting the quantification of fatty acid ethyl esters in plasma and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iris.unitn.it [iris.unitn.it]
- 16. m.youtube.com [m.youtube.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 20. specartridge.com [specartridge.com]
- 21. mdpi.com [mdpi.com]
- 22. An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. littlemsandsailing.com [littlemsandsailing.com]
- 24. researchgate.net [researchgate.net]
- 25. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. nva.sikt.no [nva.sikt.no]
- 27. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
- 28. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
Technical Support Center: Enhancing the Shelf-Life of Palmityl Linoleate-Containing Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and storage of products containing Palmityl Linoleate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound formulations.
| Problem | Potential Cause | Recommended Solution |
| Phase Separation or "Oiling Out" | - Incompatibility with other formulation components.- Temperature fluctuations during storage.[1]- Inadequate homogenization or emulsification. | - Screen for compatible co-emulsifiers and stabilizers.[2]- Store the product at a consistent, controlled room temperature.- Optimize the homogenization process (e.g., increase shear or duration). |
| Crystallization or "Graining" | - Polymorphic transitions of the lipid matrix.[3]- Supersaturation of this compound in the formulation.- Slow cooling rates during manufacturing.[1] | - Incorporate crystallization inhibitors or modifiers.[3]- Adjust the concentration of this compound.- Implement rapid cooling during the manufacturing process to promote the formation of smaller, more stable crystals.[1] |
| Off-Odor or Discoloration | - Oxidative degradation of the linoleate moiety.[4]- Hydrolysis of the ester bond, releasing free fatty acids. | - Add antioxidants (e.g., tocopherols, BHT) to the formulation.[3][5]- Package the product in airtight, opaque containers to protect from light and oxygen.[6]- Control the pH of the formulation to minimize hydrolysis. |
| Changes in Viscosity | - Alterations in the crystalline network of the lipid matrix.- Degradation of this compound leading to changes in molecular structure. | - Evaluate the effect of different thickeners and structuring agents.- Monitor the chemical stability of the formulation over time using the analytical methods described below. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are:
-
Oxidation: The linoleate portion of the molecule contains two double bonds, making it susceptible to oxidation. This process is initiated by factors like light, heat, and the presence of metal ions, and leads to the formation of hydroperoxides, which can further break down into volatile compounds causing off-odors and discoloration.[4]
-
Hydrolysis: The ester linkage in this compound can be broken down in the presence of water (hydrolysis), especially at non-neutral pH, leading to the formation of palmitic acid and linoleic acid. This can alter the physical properties and stability of the formulation.[7]
Q2: How can I prevent the oxidation of this compound in my formulation?
A2: To minimize oxidation, consider the following strategies:
-
Incorporate Antioxidants: Add oil-soluble antioxidants such as tocopherols (Vitamin E), butylated hydroxytoluene (BHT), or ascorbyl palmitate to your formulation. These molecules scavenge free radicals and inhibit the oxidation chain reaction.[3][5]
-
Chelating Agents: If metal ion contamination is a concern, adding a chelating agent like EDTA can help to sequester these ions and prevent them from catalyzing oxidation.
-
Protective Packaging: Store your product in airtight containers to minimize exposure to oxygen. Opaque or amber-colored packaging will protect the formulation from light, which can accelerate oxidation.[6]
-
Inert Atmosphere: During manufacturing, consider blanketing the product with an inert gas like nitrogen or argon to displace oxygen.
Q3: What are the ideal storage conditions for products containing this compound?
A3: For optimal stability, products containing this compound should be stored in a cool, dark place.[] Avoid exposure to high temperatures, direct sunlight, and humidity. Refrigeration may be beneficial, but it is essential to evaluate the formulation for potential crystallization at lower temperatures.
Q4: I'm observing crystal formation in my product over time. What can I do?
A4: Crystal formation, or "graining," can be a common issue in lipid-based formulations. Here are some troubleshooting steps:
-
Optimize Cooling Rate: Rapid cooling during the manufacturing process often leads to the formation of smaller, less perceptible crystals.[1]
-
Incorporate Crystal Modifiers: Certain ingredients can interfere with the crystallization process, leading to a more stable product. These can include other lipids, polymers, or specific emulsifiers.[3]
-
Adjust the Lipid Profile: Blending this compound with other lipids can disrupt the crystal lattice and inhibit the growth of large crystals.
Q5: Which analytical techniques are best for assessing the stability of this compound?
A5: Several analytical techniques can be used to monitor the stability of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying the volatile and semi-volatile degradation products of oxidation. It can also be used to analyze the fatty acid profile after hydrolysis.[2][9]
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method is suitable for analyzing the intact wax ester and quantifying its degradation over time. It is particularly useful for non-volatile degradation products.[2][10]
-
Peroxide Value (PV): This is a classic wet chemistry method to measure the initial products of lipid oxidation (hydroperoxides).
-
Anisidine Value (AV): This method measures the secondary oxidation products (aldehydes), providing an indication of the later stages of oxidation.
Data Presentation
The following tables provide illustrative data on the stability of a representative wax ester formulation under different conditions. This data is intended to demonstrate typical trends and should be confirmed by specific stability studies for your formulation.
Table 1: Effect of Temperature on Wax Ester Degradation (6 months)
| Storage Temperature (°C) | Peroxide Value (meq/kg) | Anisidine Value | % Wax Ester Remaining |
| 4 | 1.5 | 2.1 | 99.5 |
| 25 | 5.8 | 8.3 | 97.2 |
| 40 | 15.2 | 25.6 | 91.8 |
Table 2: Effect of Antioxidants on Wax Ester Stability at 40°C (6 months)
| Formulation | Peroxide Value (meq/kg) | Anisidine Value | % Wax Ester Remaining |
| Control (No Antioxidant) | 15.2 | 25.6 | 91.8 |
| + 0.1% Tocopherol | 4.1 | 6.5 | 98.1 |
| + 0.05% BHT | 3.5 | 5.8 | 98.5 |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
Principle: This method measures the amount of hydroperoxides, the primary products of lipid oxidation. The hydroperoxides oxidize iodide ions to iodine, which is then titrated with a standard sodium thiosulfate solution.
Methodology:
-
Weigh accurately about 5 g of the sample into a 250 mL conical flask.
-
Add 30 mL of a 3:2 (v/v) mixture of glacial acetic acid and chloroform.
-
Swirl to dissolve the sample.
-
Add 0.5 mL of a saturated potassium iodide solution.
-
Allow the solution to stand with occasional swirling for exactly 1 minute.
-
Add 30 mL of distilled water.
-
Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate solution, using starch solution as an indicator, until the blue color disappears.
-
Perform a blank determination under the same conditions.
-
Calculate the Peroxide Value (meq/kg) using the following formula: PV = ((S - B) * N * 1000) / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Intact Wax Esters and Degradation Products
Principle: GC-MS separates compounds based on their volatility and polarity, and then identifies them based on their mass-to-charge ratio. This allows for the identification and quantification of both the intact this compound and its degradation products.[2][9]
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable solvent like hexane or isooctane to a concentration of approximately 1 mg/mL.[2]
-
GC-MS Instrumentation and Conditions: [2][9]
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: 5977A MSD or equivalent.
-
Column: DB-5ht fused-silica capillary column (30 m x 0.25 mm, 0.10 µm film thickness).
-
Injector: Split/splitless injector at 300°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 340°C at 10°C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 340°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST). Quantify the compounds by creating a calibration curve using external or internal standards.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. ulprospector.com [ulprospector.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Oxidative Stability of Beeswax–Canola Oleogels: Effects of Ascorbic Acid and Alpha-Tocopherol on Their Physical and Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. smarteureka.com [smarteureka.com]
- 6. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 9. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Palmityl Linoleate Crystallization in Topical Creams
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of palmityl linoleate crystallization in topical cream formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to crystallization in topical creams?
This compound is a wax ester, an ester of palmitic acid and linoleic acid. Its long, straight-chain structure allows for close packing of molecules, leading to a relatively high melting point and a tendency to crystallize, especially in complex formulations like topical creams. This crystallization can be triggered by factors such as temperature fluctuations, solvent evaporation, and interactions with other formulation components. The formation of crystals can negatively impact the cream's texture, stability, and potentially the bioavailability of the active pharmaceutical ingredient (API).
Q2: What are the initial signs of this compound crystallization in my cream formulation?
Early signs of crystallization can be subtle. Look for the following indicators:
-
Changes in Texture: The cream may develop a grainy or gritty feel.
-
Visual Changes: You might observe a loss of gloss, the appearance of white specks, or a hazy, opaque appearance.
-
Phase Separation: In more advanced stages, you may see a separation of the oil and water phases.
-
Microscopic Examination: Polarized light microscopy is a definitive method to identify the presence of crystalline structures.
Q3: Can the cooling rate during the manufacturing process affect crystallization?
Absolutely. The rate at which a cream is cooled can significantly influence the crystallization of this compound. Rapid cooling can lead to the formation of many small, less stable crystals, while slow cooling may result in fewer, but larger and more stable, crystals.[1] It is crucial to control the cooling process to achieve a stable and aesthetically pleasing product.
Q4: How can I prevent or minimize this compound crystallization?
Several strategies can be employed to inhibit or control crystallization:
-
Incorporate Crystallization Inhibitors: The addition of certain excipients can disrupt the crystal lattice formation of this compound.
-
Optimize the Oil Phase: The composition of the oil phase can be modified to improve the solubility of this compound.
-
Control Processing Parameters: Careful control of manufacturing parameters, particularly temperature and mixing speed, is essential.[1]
-
Utilize Polymeric Stabilizers: Polymers can increase the viscosity of the continuous phase and form a protective layer around lipid droplets, hindering crystal growth.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Grainy texture or visible crystals in the cream. | - Supersaturation of this compound. - Inappropriate cooling rate during manufacturing. - Incompatible excipients in the formulation. | - Reduce the concentration of this compound. - Optimize the cooling profile; a slower, controlled cooling rate is often beneficial. - Introduce a co-solvent or another lipid to improve solubility. - Add a crystallization inhibitor such as sorbitan esters or lecithin. |
| Phase separation (oil bleeding) over time. | - Crystal growth leading to the expulsion of the oil phase. - Insufficient emulsifier concentration or an inappropriate HLB value. - Coalescence of lipid droplets. | - Incorporate a polymeric stabilizer like carbomer or hydroxypropyl methylcellulose to increase viscosity and prevent droplet aggregation.[2][3] - Re-evaluate the emulsifier system; consider a combination of emulsifiers. - Ensure sufficient homogenization to achieve a small and uniform droplet size. |
| Inconsistent batch-to-batch product quality. | - Variations in raw material quality. - Lack of precise control over processing parameters (temperature, mixing speed, cooling rate). | - Implement stringent quality control for all raw materials. - Establish and validate a detailed and robust manufacturing protocol with tight control over all critical process parameters.[1] |
| Reduced efficacy or altered release profile of the API. | - Entrapment of the API within the crystal lattice of this compound, reducing its availability. | - Prevent crystallization by implementing the strategies mentioned above. - Consider formulating a nano-structured lipid carrier (NLC) to improve API loading and prevent expulsion. |
Data Presentation: Solubility of this compound Analogs
| Solvent/Excipient | Type | Solubility of Cetyl Palmitate (Qualitative) |
| Water | Polar Solvent | Insoluble |
| Ethanol (cold) | Polar Solvent | Insoluble |
| Ethanol (warm) | Polar Solvent | Soluble |
| Isopropyl Myristate | Ester | Soluble |
| Caprylic/Capric Triglyceride | Ester | Soluble |
| Mineral Oil | Hydrocarbon | Soluble |
| Chloroform | Organic Solvent | Soluble |
| Hexane | Organic Solvent | Soluble |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Crystallization Analysis
Objective: To determine the crystallization and melting behavior of this compound in the topical cream.
Methodology:
-
Accurately weigh 5-10 mg of the cream sample into a standard aluminum DSC pan.
-
Seal the pan hermetically. An empty, sealed pan should be used as a reference.
-
Place both the sample and reference pans into the DSC instrument.
-
Equilibrate the sample at a temperature above the expected melting point of all components (e.g., 80°C) for 5 minutes to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature below the expected crystallization point (e.g., -20°C).
-
Hold the sample at the low temperature for 5 minutes.
-
Heat the sample at the same controlled rate back to the initial high temperature (80°C).
-
Record the heat flow as a function of temperature. The exothermic peak on cooling represents crystallization, and the endothermic peak(s) on heating represent melting.[9][10][11][12][13]
Polarized Light Microscopy (PLM) for Crystal Visualization
Objective: To visually identify the presence, morphology, and size of this compound crystals in the cream.
Methodology:
-
Place a small amount of the cream sample on a clean microscope slide.
-
Carefully place a coverslip over the sample, avoiding the formation of air bubbles.
-
Place the slide on the stage of a polarized light microscope.
-
Set up the microscope for Köhler illumination.
-
Cross the polarizer and analyzer to achieve a dark field of view.
-
Observe the sample under different magnifications. Crystalline structures, being birefringent, will appear as bright areas against the dark background.[14][15][16][17][18]
-
Capture images for documentation and analysis of crystal size and shape.
Visualizations
Caption: Experimental workflow for identifying and troubleshooting this compound crystallization.
Caption: Simplified diagram of skin penetration pathways for topical formulations.
References
- 1. pharmtech.com [pharmtech.com]
- 2. mdpi.com [mdpi.com]
- 3. azonano.com [azonano.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Palmityl Palmitate | 540-10-3 - Coompo [coompo.com]
- 7. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. matec-conferences.org [matec-conferences.org]
- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hha.hitachi-hightech.com [hha.hitachi-hightech.com]
- 14. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Polarized Light Microscopy [evidentscientific.com]
- 17. The Polarization Microscopy Principle | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Purity of Synthesized Palmityl Linoleate
Welcome to the technical support center for the synthesis and purification of Palmityl Linoleate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in achieving high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a wax ester, an ester of palmitoyl alcohol and linoleic acid. In research and pharmaceutical applications, high purity is critical as impurities can introduce variability in experiments, affect biological activity, and pose safety risks in drug formulations.
Q2: What are the common impurities in synthesized this compound?
Common impurities depend on the synthesis method (chemical or enzymatic). They typically include:
-
Unreacted Starting Materials: Residual linoleic acid and palmitoyl alcohol.
-
Catalyst Residues: Acids, bases, or enzymes used to catalyze the esterification.
-
Byproducts of Side Reactions: Formation of other esters if contaminants are present in the starting materials. In enzymatic synthesis, hydrolysis of the ester can lead to the re-formation of free fatty acids and alcohols.[1][2]
-
Solvent Residues: Traces of organic solvents used in the reaction or purification steps.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for purity assessment.[3][4]
-
GC with a Flame Ionization Detector (GC-FID): Ideal for quantifying volatile derivatives of the wax ester and any unreacted starting materials. Analysis is often performed at high temperatures on a polar capillary column.[5]
-
HPLC with a UV or Evaporative Light Scattering Detector (ELSD): Useful for separating the wax ester from non-volatile impurities. Reversed-phase columns (like C18 or C8) are typically used.[6]
Q4: What are the primary methods for purifying synthesized this compound?
The main purification strategies are:
-
Solvent Recrystallization: Exploits differences in solubility between the wax ester and impurities at low temperatures.
-
Column Chromatography: Separates compounds based on their polarity.
-
Preparative HPLC: A high-resolution technique for isolating the pure compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Purity After Synthesis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product contains significant amounts of unreacted linoleic acid and/or palmitoyl alcohol. | Incomplete reaction. | - Increase reaction time or temperature.- Use a higher catalyst concentration.- Remove water byproduct during the reaction to drive the equilibrium towards the product. |
| Presence of multiple unidentified peaks in GC/HPLC chromatogram. | Side reactions or contaminated starting materials. | - Ensure high purity of linoleic acid and palmitoyl alcohol.- Optimize reaction conditions (temperature, catalyst) to minimize side product formation.- Use a more selective catalyst (e.g., specific lipases).[7] |
| Product appears discolored or contains particulate matter. | Catalyst residue or degradation of starting materials/product. | - Neutralize and wash the crude product to remove acid/base catalysts.- For enzymatic synthesis, ensure complete removal of the enzyme post-reaction.- Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
Issue 2: Poor Yield or Purity from Solvent Recrystallization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of the crystallized product. | - The product is too soluble in the chosen solvent even at low temperatures.- Insufficient cooling or crystallization time. | - Select a solvent in which the this compound has lower solubility (e.g., acetone, methanol).[3][8]- Decrease the crystallization temperature (-20°C to -40°C is often effective for fatty acid derivatives).[3]- Increase the crystallization time to allow for complete precipitation.[9] |
| Purity is not significantly improved. | - Impurities co-crystallize with the product.- Inefficient removal of mother liquor. | - Increase the solvent-to-sample ratio to ensure impurities remain in solution. Ratios from 1:10 to 1:20 (w/v) are a good starting point.[8]- Perform a second recrystallization step.- Ensure the crystals are thoroughly washed with cold solvent after filtration. |
Issue 3: Ineffective Separation via Column Chromatography
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product co-elutes with impurities. | Incorrect choice of stationary or mobile phase. | - Stationary Phase: Silica gel is standard for separating lipids by polarity.[5]- Mobile Phase: Start with a non-polar solvent like hexane and gradually increase polarity by adding a solvent like diethyl ether or ethyl acetate. For wax esters, a common eluent is a hexane:diethyl ether mixture (e.g., 99:1 v/v).[5] |
| Broad peaks and poor resolution. | - Column overloading.- Inappropriate flow rate. | - Reduce the amount of crude product loaded onto the column. A general guideline is 1g of sample per 10-20g of silica gel.[5]- Optimize the flow rate; a slower flow rate generally improves resolution. |
| Product does not elute from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. If the product still does not elute, a more polar solvent like dichloromethane or methanol may be required in the solvent system.[10] |
Experimental Protocols
General Workflow for Synthesis and Purification
Below is a generalized workflow for producing and purifying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis of bio-based wax esters from palm and soybean fatty acids using crude lipases produced on agricultural residues-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 3. Enrichment of Palmitoleic Acid by a Combination of Two-step Solvent Crystallization and Molecular Distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of methanol crystallization for highly efficient separation of palmitic acid from palm fatty acid mixture using response surface methodology | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. pixelrauschen.de [pixelrauschen.de]
Technical Support Center: Prevention of Palmityl Linoleate Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of palmityl linoleoleate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of palmityl linoleate?
A1: The oxidation of this compound, a polyunsaturated fatty acid ester, is primarily initiated and accelerated by several factors:
-
Exposure to Oxygen: Molecular oxygen is a key reactant in the auto-oxidation cascade.
-
Presence of Pro-oxidants: Transition metals (e.g., iron, copper) can catalyze the formation of free radicals.
-
Light Exposure: UV and visible light can provide the energy to initiate lipid peroxidation.
-
Elevated Temperatures: Heat accelerates the rate of oxidative reactions.
-
Presence of Enzymes: Lipoxygenases can enzymatically catalyze the oxidation of fatty acids.
Q2: What are the initial signs of oxidation in my this compound sample?
A2: Early indicators of oxidation can be subtle. They include:
-
A slight change in color, often a yellowish tint.
-
The development of a faint, characteristic "rancid" or "off" odor.
-
An increase in the peroxide value (PV) of the sample, which is a measure of primary oxidation products.[1][2][3]
Q3: Which antioxidants are most effective for preventing this compound oxidation?
A3: The choice of antioxidant depends on the specific application and formulation. Generally, a combination of antioxidants with different mechanisms of action is most effective.[4]
-
Radical Scavengers: These donate a hydrogen atom to quench free radicals. Examples include tocopherols (Vitamin E), butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA).[5]
-
Chelating Agents: These bind metal ions that can catalyze oxidation. Examples include ethylenediaminetetraacetic acid (EDTA) and citric acid.
-
Synergists: These regenerate primary antioxidants. Ascorbic acid (Vitamin C) can regenerate tocopherols.[5]
Natural antioxidants such as rosemary extract and flavonoids are also effective at inhibiting lipid hydroperoxide formation.[6]
Troubleshooting Guides
Problem: My this compound sample shows a high peroxide value even after a short storage period.
| Potential Cause | Troubleshooting Step |
| Improper Storage Atmosphere | Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing to displace oxygen.[7] |
| Contamination with Pro-oxidants | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned to remove any traces of metal ions. |
| Exposure to Light | Store samples in amber glass vials or wrap containers in aluminum foil to protect from light. |
| Inappropriate Storage Temperature | For long-term storage, keep this compound at -20°C or, ideally, at -80°C.[7][8] |
Problem: I am observing the formation of secondary oxidation products (e.g., aldehydes, ketones) in my sample.
| Potential Cause | Troubleshooting Step |
| Advanced Oxidation | This indicates that primary oxidation products (hydroperoxides) have already formed and degraded. Re-evaluate your entire storage and handling protocol to minimize initial oxidation. |
| Ineffective Antioxidant System | Consider using a combination of antioxidants. For example, pair a radical scavenger with a chelating agent to address multiple aspects of the oxidation process. |
| Thermal Stress | Avoid repeated freeze-thaw cycles. Aliquot the sample into smaller, single-use vials to prevent warming of the entire stock. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Unsaturated Fatty Acid Esters
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Slows down the rate of chemical reactions, including oxidation.[7][8] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen to prevent the initiation of auto-oxidation.[7] |
| Container | Amber Glass with Teflon-lined cap | Prevents light exposure and leaching of impurities from plastic.[7] |
| Form | Dissolved in a suitable organic solvent | Powders of unsaturated lipids are hygroscopic and can quickly oxidize.[7] |
Experimental Protocols
Peroxide Value (PV) Determination
This method measures the concentration of hydroperoxides, the primary products of lipid oxidation.[1][2][3]
Methodology:
-
Sample Preparation: Dissolve a known weight of the this compound sample in a 3:2 mixture of glacial acetic acid and chloroform.
-
Reagent Addition: Add a saturated solution of potassium iodide (KI). The hydroperoxides in the sample will oxidize the iodide ions (I⁻) to iodine (I₂).
-
Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.
-
Calculation: The peroxide value is expressed in milliequivalents of active oxygen per kilogram of sample (meq O₂/kg).
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies secondary oxidation products, primarily malondialdehyde (MDA).[1][2][3]
Methodology:
-
Reaction: Mix the this compound sample with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 30-60 minutes). During this time, MDA reacts with TBA to form a pink-colored adduct.
-
Measurement: Cool the samples and measure the absorbance of the solution at a specific wavelength (typically around 532 nm) using a spectrophotometer.
-
Quantification: Calculate the concentration of TBARS using a standard curve prepared with a known concentration of MDA or a suitable standard.
Visualizations
Caption: A simplified pathway of lipid auto-oxidation.
Caption: Workflow for assessing the efficacy of preventative strategies.
References
- 1. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lipid oxidation and improving the oxidative stability - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Palmityl Linoleate vs. Ethyl Linoleate: A Comparative Guide to Skin Penetration
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of active pharmaceutical ingredients (APIs) through the skin barrier is a critical challenge in topical and transdermal drug development. Fatty acid esters are widely utilized as penetration enhancers to overcome the formidable barrier of the stratum corneum. This guide provides an objective comparison of two such esters, palmityl linoleate and ethyl linoleate, focusing on their potential for skin penetration based on existing experimental data and physicochemical principles.
Executive Summary
The primary mechanism by which these lipophilic esters are thought to enhance skin penetration is by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and permeability to the permeant.
Physicochemical Properties and Inferred Penetration Profiles
| Feature | This compound | Ethyl Linoleate | Analysis |
| Parent Fatty Acid | Linoleic Acid | Linoleic Acid | Both share the same unsaturated fatty acid, which is known to fluidize the stratum corneum lipids. |
| Ester Group | Palmitate (C16H31O2) | Ethyl (C2H5) | The significant difference in the length and molecular weight of the ester chain is the primary determinant of their varying penetration characteristics. |
| Molecular Weight | ~516.9 g/mol (Estimated) | ~308.5 g/mol (Estimated) | The lower molecular weight of ethyl linoleate is expected to facilitate easier passage through the tight junctions of the stratum corneum. |
| Lipophilicity (LogP) | Higher | Lower | While a certain degree of lipophilicity is necessary to partition into the stratum corneum, excessive lipophilicity, as is likely with this compound, can lead to retention within the lipid matrix, thereby hindering deeper penetration. |
| Inferred Penetration | Likely slower and more superficial | Likely faster and deeper | Based on the principle that shorter alkyl chain esters of the same parent molecule exhibit enhanced diffusion.[1] |
Supporting Experimental Evidence from Analogous Compounds
While direct data is lacking for a head-to-head comparison, studies on other fatty acid esters provide valuable insights. For instance, research on ascorbyl esters has shown that medium-chain fatty acid esters of ascorbic acid, such as ascorbyl caprylate, have significantly faster diffusion rates through the skin compared to long-chain esters like ascorbyl palmitate. This supports the hypothesis that the shorter ethyl chain in ethyl linoleate would confer a penetration advantage over the longer palmityl chain in this compound.
Mechanism of Skin Penetration Enhancement
Both this compound and ethyl linoleate are expected to enhance skin penetration through a similar mechanism of action, primarily by interacting with and disrupting the intercellular lipid matrix of the stratum corneum.
Caption: Mechanism of fatty acid ester penetration enhancement.
The linoleic acid component of both molecules, being an unsaturated fatty acid, introduces "kinks" into the acyl chains of the stratum corneum lipids. This disruption reduces the packing density of the lipids, creating more fluid regions and thereby increasing the permeability of the skin to the ester itself and potentially to co-administered active ingredients.
Experimental Protocol for Direct Comparison: In Vitro Skin Permeation Study
To definitively compare the skin penetration of this compound and ethyl linoleate, a standardized in vitro permeation study using Franz diffusion cells is recommended.
I. Materials and Methods
-
Skin Model: Excised human or porcine skin is a common and relevant model. The skin should be dermatomed to a thickness of approximately 500 µm.
-
Franz Diffusion Cells: Vertical Franz diffusion cells with a known diffusion area (e.g., 1.77 cm²) are to be used.
-
Receptor Fluid: A physiologically relevant receptor fluid, such as phosphate-buffered saline (PBS) with a solubility enhancer like polysorbate 80 to maintain sink conditions, should be selected. The receptor fluid should be maintained at 32°C ± 1°C.
-
Test Formulations: Solutions of this compound and ethyl linoleate at a defined concentration in a suitable vehicle (e.g., propylene glycol).
-
Sampling and Analysis: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor fluid are withdrawn and replaced with fresh, pre-warmed receptor fluid. The concentration of the permeated ester in the samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
II. Experimental Workflow
References
Validating the Anti-Inflammatory Potential of Palmityl Linoleate in Cell Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-inflammatory effects of Palmityl linoleate in relevant cell culture models. Due to the limited direct research on this compound, this document extrapolates its potential effects based on the known anti-inflammatory and pro-inflammatory activities of its constituent fatty acids: palmitic acid and linoleic acid. The guide compares these potential effects against well-established anti-inflammatory agents, Dexamethasone and Indomethacin, and provides detailed experimental protocols and data presentation structures to aid in the design and execution of validation studies.
Comparative Efficacy of Anti-Inflammatory Compounds
The following table summarizes the expected inhibitory effects of this compound (inferred from its components), Dexamethasone, and Indomethacin on key inflammatory markers in two common in vitro inflammation models: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and Tumor Necrosis Factor-alpha (TNF-α)-stimulated Human Umbilical Vein Endothelial Cells (HUVECs).
Table 1: Comparative Inhibitory Effects on Pro-Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Target Inflammatory Marker | Expected Inhibition (%) | Mechanism of Action |
| This compound (Inferred) | TNF-α, IL-6, IL-1β, COX-2, iNOS | Variable | Modulation of NF-κB and MAPK signaling pathways.[1] |
| Dexamethasone | TNF-α, IL-6, IL-1β, COX-2, iNOS | High | Binds to glucocorticoid receptors, leading to the suppression of pro-inflammatory gene expression.[2] |
| Indomethacin | COX-2, Prostaglandin E2 | High | Non-selective inhibition of cyclooxygenase (COX) enzymes.[3] |
Table 2: Comparative Inhibitory Effects on Pro-Inflammatory Markers in TNF-α-Stimulated HUVECs
| Compound | Target Inflammatory Marker | Expected Inhibition (%) | Mechanism of Action |
| This compound (Inferred) | ICAM-1, VCAM-1, E-selectin, IL-6, IL-8 | Moderate | Potential modulation of NF-κB pathway and adhesion molecule expression.[3][4][5] |
| Dexamethasone | ICAM-1, VCAM-1, E-selectin, IL-6, IL-8 | High | Suppression of cytokine and adhesion molecule gene expression via glucocorticoid receptor signaling.[2] |
| Indomethacin | Prostaglandin Production | High | Inhibition of COX enzymes, reducing prostaglandin synthesis.[3] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures involved in validating the anti-inflammatory effects of this compound, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments required to validate the anti-inflammatory effects of this compound.
Cell Culture and Inflammatory Stimulation
-
Cell Lines:
-
RAW 264.7 (Murine Macrophage): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HUVEC (Human Umbilical Vein Endothelial Cells): Culture in Endothelial Growth Medium-2 (EGM-2) BulletKit.
-
-
Inflammatory Stimulation:
-
LPS Stimulation of RAW 264.7 cells: Seed cells at a density of 2 x 10^5 cells/well in a 96-well plate and allow to adhere overnight.[6] Pre-treat cells with varying concentrations of this compound, Dexamethasone, or Indomethacin for 1 hour before stimulating with 1 µg/mL of LPS for 24 hours.[7]
-
TNF-α Stimulation of HUVECs: Seed HUVECs in a 24-well plate until confluent. Pre-treat with test compounds for 24 hours, followed by stimulation with 10 ng/mL of TNF-α for 8 hours.[8]
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compounds.
-
Procedure:
Quantification of Inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
-
Procedure for TNF-α and IL-6:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotin-conjugated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.[12][13]
-
Analysis of Signaling Pathways (Western Blot)
Western blotting is used to determine the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB.
-
Procedure for NF-κB p65 Subunit:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a nitrocellulose membrane.[15]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the phosphorylated or total form of the NF-κB p65 subunit overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the expression of the target protein to a loading control, such as β-actin or GAPDH.[16][17]
-
Conclusion and Future Directions
While direct evidence for the anti-inflammatory effects of this compound is currently lacking, the known activities of its constituent fatty acids, palmitic acid and linoleic acid, provide a strong rationale for its investigation as a potential anti-inflammatory agent. The conflicting reports on palmitic acid, being both pro- and anti-inflammatory, and the generally anti-inflammatory nature of linoleic acid suggest that this compound may exhibit a nuanced immunomodulatory profile.[18][19][20][21]
The experimental framework provided in this guide offers a robust starting point for researchers to systematically validate the anti-inflammatory properties of this compound. By employing standardized cell culture models, established positive controls, and quantitative analytical techniques, the scientific community can elucidate the therapeutic potential of this and other novel compounds in the management of inflammatory conditions. Future studies should focus on direct in vitro and in vivo testing of this compound to confirm the inferred effects and to explore its detailed mechanisms of action.
References
- 1. Palmitoleate protects against lipopolysaccharide-induced inflammation and inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of palmitic acid and linoleic acid on expression of ICAM-1 and VCAM-1 in human bone marrow endothelial cells (HBMECs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Time and Concentration Dependent Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Induced Endothelial Activation [frontiersin.org]
- 9. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fn-test.com [fn-test.com]
- 14. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Shaping of Innate Immune Response by Fatty Acid Metabolite Palmitate | MDPI [mdpi.com]
- 21. Linoleate appears to protect against palmitate-induced inflammation in Huh7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Contrasting Roles of Palmitic and Linoleic Acid in Oxidative Stress: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced impact of fatty acids on cellular oxidative stress is paramount. While the term "palmityl linoleate" does not correspond to a well-characterized compound with established antioxidant properties in current scientific literature, its constituent parts—palmitic acid and linoleic acid—exhibit markedly different and often opposing effects on oxidative stress pathways. This guide provides a comparative analysis of their roles, supported by experimental data, and contrasts their performance with established antioxidant compounds.
The saturated fatty acid, palmitic acid, is widely recognized as an inducer of oxidative stress, a key factor in the pathogenesis of various metabolic diseases. In contrast, the polyunsaturated fatty acid, linoleic acid, presents a more complex profile, in some contexts offering protection against palmitic acid-induced damage. This guide will dissect these roles and benchmark them against well-known antioxidants.
Comparative Analysis of Fatty Acids and Antioxidants on Oxidative Stress Markers
The following table summarizes quantitative data from various studies, showcasing the impact of palmitic acid, linoleic acid, and the antioxidant N-acetylcysteine (NAC) on key markers of oxidative stress.
| Compound | Cell/System Type | Concentration | Effect on Reactive Oxygen Species (ROS) | Effect on Lipid Peroxidation (MDA) | Effect on Antioxidant Enzymes (e.g., SOD, GPx) | Citation |
| Palmitic Acid | H4IIEC3 Rat Hepatocytes | 0.5 mM | ~25-50% increase at 6 hours | Increased | Not specified | [1] |
| Palmitic Acid | ARPE-19 (Retinal Pigment Epithelial) | 200 µM | Tendency to increase at 48 hours | Not specified | Not specified | [2] |
| Palmitic Acid | L6 Skeletal Muscle Cells | ≥0.5 mM | Significant increase in mitochondrial ROS | Not specified | Downregulated PGC-1α and TFAM expression | [3][4] |
| Linoleic Acid | Co-treatment with Palmitic Acid | Not specified | Prevents palmitic acid-induced DNA damage | Not specified | Not specified | [5][6] |
| N-Acetylcysteine (NAC) | Co-treatment with Palmitic Acid | Not specified | Effectively normalized ROS accumulation | Reduced | Restored expression of PGC-1α and TFAM | [1][3][4] |
| Quercetin | Rat Model of Subarachnoid Hemorrhage | 50 mg/kg | Not directly measured, but enhanced antioxidant activity | Significantly reduced | Markedly enhanced CuZn-SOD and GSH-Px activities | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the cited studies to assess oxidative stress.
Measurement of Reactive Oxygen Species (ROS)
-
Cell Line: H4IIEC3 Rat Hepatocytes
-
Method: Dichlorodihydrofluorescein diacetate (DCF-DA) assay.
-
Protocol: Cells were treated with 0.5 mM palmitic acid. At the 6-hour time point, cells were incubated with DCF-DA. The DCF-DA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, proportional to the amount of ROS, was measured using a fluorescence plate reader.[1]
Assessment of Lipid Peroxidation
-
Model: Rat Model of Subarachnoid Hemorrhage
-
Method: Thiobarbituric acid reactive substances (TBARS) assay to measure malondialdehyde (MDA) levels.
-
Protocol: Brain tissue samples were homogenized. The homogenate was mixed with a solution of thiobarbituric acid (TBA) and heated. MDA, a product of lipid peroxidation, reacts with TBA to form a colored complex. The absorbance of this complex was measured spectrophotometrically to determine the MDA concentration.[7]
Evaluation of Antioxidant Enzyme Activity
-
Model: Rat Model of Subarachnoid Hemorrhage
-
Method: Spectrophotometric assay for Copper/Zinc Superoxide Dismutase (CuZn-SOD) and Glutathione Peroxidase (GSH-Px).
-
Protocol:
-
CuZn-SOD: The assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. The SOD activity is determined by measuring the inhibition of the rate of NBT reduction at a specific wavelength.
-
GSH-Px: The activity was measured by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ was monitored by the decrease in absorbance at 340 nm.[7]
-
Signaling Pathways and Experimental Visualizations
To visually represent the complex interactions, the following diagrams have been generated using the DOT language.
Conclusion
The available evidence strongly indicates that palmitic acid is a significant inducer of oxidative stress, contributing to cellular dysfunction and apoptosis through mechanisms involving mitochondrial ROS production.[1][3][4] Linoleic acid, on the other hand, can exhibit protective effects, notably by mitigating the DNA damage caused by palmitic acid.[5][6] However, for robust and direct reduction of oxidative stress, established antioxidants like N-acetylcysteine and quercetin offer more predictable and potent efficacy.[1][3][4][7] These compounds act through direct ROS scavenging and by bolstering the endogenous antioxidant defense systems. Therefore, while the interplay between dietary fatty acids is a critical area of research, the use of well-characterized antioxidants remains a more reliable strategy for mitigating oxidative stress in experimental and therapeutic contexts.
References
- 1. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin reduces oxidative stress and inhibits activation of c-Jun N-terminal kinase/activator protein-1 signaling in an experimental mouse model of abdominal aortic aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linoleic acid and antioxidants protect against DNA damage and apoptosis induced by palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological Doses of Oleic and Palmitic Acids Protect Human Endothelial Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effect of Quercetin against Oxidative Stress and Brain Edema in an Experimental Rat Model of Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Palmityl Linoleate Analogs in Murine Models of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Anti-Inflammatory Lipid Mediator with Standard Topical Treatments.
This guide provides a comparative analysis of the therapeutic efficacy of a novel lipid mediator, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), a structural analog of Palmityl linoleate, in a validated animal model of atopic dermatitis. The performance of PLAG is contrasted with the Janus kinase (JAK) inhibitor, abrocitinib, and other standard topical treatments, supported by quantitative data from preclinical studies. Detailed experimental protocols and mechanistic signaling pathways are provided to facilitate reproducibility and further investigation.
Understanding the Investigational Compound
This compound is an ester formed from palmitic acid and linoleic acid. The primary focus of this guide is the closely related synthetic monoacetyldiaglyceride, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG). Due to the availability of robust preclinical data for PLAG in a relevant disease model, it serves as a scientifically sound proxy for evaluating the potential efficacy of this class of lipid esters in skin inflammation.
Performance Comparison in a DNCB-Induced Atopic Dermatitis Model
The efficacy of orally administered PLAG was evaluated in a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis (AD) mouse model. This model is widely used as it recapitulates key features of human AD, including skin lesions, inflammation, and immune responses.[1][2]
Table 1: Comparative Efficacy on Clinical Scores and Epidermal Thickness
| Treatment Group (n=6 per group) | Dosage | Mean Dermatitis Score (Mean ± SD) | Epidermal Thickness (µm) (Mean ± SD) |
| Control (Vehicle) | - | 7.8 ± 0.5 | 110 ± 10.5 |
| PLAG | 125 mg/kg, oral | 3.5 ± 0.8 | 55 ± 8.2 |
| PLAG | 250 mg/kg, oral | 2.1 ± 0.6 | 38 ± 5.5 |
| Abrocitinib | 15 mg/kg, oral | 3.9 ± 0.7 | 62 ± 7.9 |
***p < 0.001 compared to the DNCB-alone group. Data extracted from a study on PLAG in a DNCB-induced AD model.[1]
Table 2: Effects on Immunological Markers
| Treatment Group | Serum IgE (ng/mL) (Mean ± SD) | Serum IL-4 (pg/mL) (Mean ± SD) | Serum IL-13 (pg/mL) (Mean ± SD) | Eosinophil Infiltration (cells/mm²) (Mean ± SD) |
| Control (Vehicle) | 2500 ± 350 | 150 ± 25 | 280 ± 40 | 120 ± 15 |
| PLAG (250 mg/kg) | 800 ± 150 | 50 ± 10 | 90 ± 20 | 30 ± 8 |
| Abrocitinib (15 mg/kg) | 850 ± 180 | 55 ± 12 | 100 ± 22*** | 75 ± 12** |
***p < 0.001, **p < 0.01 compared to the DNCB-alone group. Data extracted from a study on PLAG in a DNCB-induced AD model.[1]
Alternative Topical Treatments: A Comparative Overview
For a broader perspective, the following table summarizes the efficacy of established topical treatments for skin inflammation in relevant animal models.
Table 3: Efficacy of Alternative Topical Treatments in Murine Dermatitis Models
| Treatment | Animal Model | Key Efficacy Endpoints | Reference |
| Tacrolimus (0.1%) | NC/Nga mice (AD model) | Significant reduction in skin lesion scores and ear thickness. | [3] |
| Hydrocortisone | Croton oil-induced irritant dermatitis | Suppression of ear swelling with an ED50 of 13 µg. | [4] |
| 5α-Tetrahydrocorticosterone (5αTHB) | Croton oil-induced irritant dermatitis | Suppression of ear swelling with an ED50 of 23 µg, without causing skin thinning observed with hydrocortisone. | [4] |
Experimental Protocols
DNCB-Induced Atopic Dermatitis Mouse Model
This protocol outlines the induction of AD-like skin lesions in BALB/c mice using 2,4-dinitrochlorobenzene (DNCB).[1][2][5]
-
Animal Acclimatization: Male BALB/c mice (6-8 weeks old) are acclimated for one week under controlled conditions (23±2°C, 55±5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Sensitization Phase: The dorsal skin of the mice is shaved. After 24 hours, 150 µL of a 1% DNCB solution (in a 3:1 acetone:olive oil vehicle) is applied to the shaved back skin for initial sensitization.
-
Challenge Phase: One week after sensitization, a 0.5% DNCB solution is repeatedly applied to the same dorsal skin area three times a week for four weeks to elicit a chronic inflammatory response.
-
Treatment Administration: PLAG (dissolved in PBS) or Abrocitinib (in DMSO:corn oil) is administered orally daily starting from the 4th week of the challenge phase. The vehicle control group receives the respective vehicle.
-
Efficacy Assessment:
-
Clinical Score: The severity of dermatitis is scored based on erythema/hemorrhage, edema, excoriation/erosion, and scaling/dryness on a scale of 0 (none) to 3 (severe).
-
Histological Analysis: Skin tissue is collected at the end of the experiment, fixed in 10% formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to measure epidermal thickness. Mast cell and eosinophil infiltration are assessed using toluidine blue and Congo red staining, respectively.[1]
-
Immunological Analysis: Blood is collected for the measurement of serum levels of IgE, IL-4, and IL-13 using ELISA kits.
-
Mechanistic Insights: Signaling Pathways
Proposed Anti-Inflammatory Signaling of Linoleic Acid Derivatives
Linoleic acid and its derivatives, which form the core of PLAG, are known to exert anti-inflammatory effects, in part through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α).[6] Activation of PPAR-α can interfere with pro-inflammatory transcription factors like NF-κB, leading to reduced expression of inflammatory cytokines.
Caption: Proposed anti-inflammatory pathway of PLAG via PPAR-α activation.
JAK-STAT Signaling Pathway: The Target of Abrocitinib
Abrocitinib is a selective inhibitor of Janus Kinase 1 (JAK1). In atopic dermatitis, cytokines like IL-4 and IL-13 bind to their receptors, activating the JAK-STAT pathway, which leads to the transcription of genes involved in inflammation and pruritus. Abrocitinib blocks this signaling cascade.[3][7]
Caption: Abrocitinib inhibits the JAK-STAT signaling pathway.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram illustrates the typical workflow for evaluating a novel compound in a DNCB-induced dermatitis model.
Caption: Workflow for DNCB-induced atopic dermatitis model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Study of Tacrolimus Ointment for Prevention of Its Systemic Absorption in Atopic Dermatitis Model Mice According to Their Skin Conditions [jstage.jst.go.jp]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Use of topical glucocorticoids in veterinary dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topical tacrolimus for atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different Palmityl linoleate synthesis methods
For researchers, scientists, and drug development professionals, the efficient synthesis of fatty acid esters like palmityl linoleate is crucial for various applications, from drug delivery systems to the formulation of specialized lipids. This guide provides a head-to-head comparison of the primary methods for synthesizing this compound: enzymatic and chemical synthesis. While direct comparative studies on this compound are limited, this guide draws upon experimental data from the synthesis of analogous long-chain fatty acid esters to provide a comprehensive overview.
At a Glance: Comparing Synthesis Methods
The choice of synthesis method for this compound hinges on a trade-off between yield, purity, reaction conditions, and environmental impact. Enzymatic methods, typically employing lipases, offer high specificity and milder reaction conditions, while chemical methods can provide high throughput but may require more stringent conditions and generate more byproducts.
| Parameter | Enzymatic Synthesis (Lipase-Catalyzed) | Chemical Synthesis (Acid/Base Catalyzed) |
| Typical Yield | 78-97.5%[1] | >95%[2] |
| Reaction Temperature | 30-60°C[3][1][4] | 60-230°C[2][5] |
| Reaction Time | 3-24 hours[3][4][6] | 4-36 hours[5][7] |
| Catalyst | Immobilized or free lipases (e.g., Novozym 435, Lipozyme RMIM)[8][9] | Acids (e.g., 4-dodecylbenzenesulfonic acid), Bases (e.g., NaOH)[2][10] |
| Solvent | Often solvent-free or in organic solvents (e.g., n-hexane)[8][10] | Can be solvent-free or require organic solvents[2][10] |
| Key Advantages | High specificity (regioselectivity), mild reaction conditions, environmentally friendly.[7] | High reaction rates, lower cost of catalysts, well-established procedures. |
| Key Disadvantages | Higher cost of enzymes, potential for enzyme denaturation. | Lack of specificity, harsh reaction conditions, potential for side reactions and byproducts.[8] |
Visualizing the Synthesis Workflow
The general workflow for the synthesis of a fatty acid ester like this compound, whether through enzymatic or chemical routes, involves the reaction of an alcohol (in this case, a long-chain alcohol derived from palmitic acid) and a fatty acid (linoleic acid).
Caption: General workflow for this compound synthesis.
Experimental Protocols
Below are representative experimental protocols for both enzymatic and chemical synthesis of long-chain fatty acid esters, which can be adapted for the synthesis of this compound.
Enzymatic Synthesis Protocol (Lipase-Catalyzed)
This protocol is based on the enzymatic synthesis of all-trans-retinyl palmitate and can be adapted for this compound by substituting the reactants.[1]
1. Reactant Preparation:
-
Prepare a solution of retinol (or the corresponding alcohol for this compound) in n-hexane at a concentration of 300 g/L.
-
Add palmitic acid (or linoleic acid) to the solution at a substrate molar ratio of 1:1.1 (retinol:palmitic acid).
2. Enzymatic Reaction:
-
Add an immobilized lipase, such as lipase on macroporous acrylic resin AB-8, to the reaction mixture at a concentration of 10 g/L.
-
Maintain the reaction temperature at 30°C and stir the mixture.
-
Monitor the reaction progress until the desired conversion is achieved.
3. Product Isolation and Purification:
-
After the reaction, separate the immobilized enzyme from the reaction mixture by filtration.
-
The resulting solution contains the synthesized ester.
-
Purify the product using appropriate methods, such as column chromatography, to achieve high purity. Under optimal conditions, a yield of 97.5% can be achieved.[1]
Chemical Synthesis Protocol (Acid-Catalyzed)
This protocol is based on the solvent-free synthesis of phytosterol linoleic acid esters and can be adapted for this compound.[2]
1. Reactant Mixture:
-
In a reaction vessel, mix phytosterols (or the corresponding alcohol for this compound) and linoleic acid.
-
Add 4-dodecylbenzenesulfonic acid (DBSA) as the catalyst.
2. Reaction Conditions:
-
Heat the reaction mixture to 60°C under solvent-free conditions.
-
Maintain the temperature and stir the mixture to ensure homogeneity.
-
The reaction can achieve over 95% conversion.[2]
3. Product Purification:
-
After the reaction is complete, the product can be purified by silica gel column chromatography.
-
The column is typically eluted with a solvent system like n-hexane to isolate the phytosterol esters.[2]
Signaling Pathways and Logical Relationships
The synthesis of fatty acids, the precursors to this compound, is a fundamental biological process. The following diagram illustrates the de novo fatty acid synthesis pathway, which leads to the formation of palmitate.
Caption: De novo fatty acid synthesis pathway.
Conclusion
Both enzymatic and chemical methods offer viable routes for the synthesis of this compound. The choice between them will depend on the specific requirements of the application. For applications demanding high purity and stereospecificity, and where milder reaction conditions are paramount, enzymatic synthesis is the superior choice. Conversely, for large-scale production where cost and reaction speed are the primary drivers, chemical synthesis may be more appropriate, provided that purification methods are in place to remove byproducts and unreacted starting materials. As research progresses, advancements in catalyst technology, for both enzymatic and chemical approaches, are expected to further enhance the efficiency and sustainability of this compound synthesis.
References
- 1. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent-free synthesis of phytosterol linoleic acid esters at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. High-temperature solvent-free synthesis of low-molecular-weight organogelators consisting of starch-derived 1,5-anhydro-d-glucitol coupled with fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic synthesis of fatty amides from palm olein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thescipub.com [thescipub.com]
- 9. Lipase-catalysed synthesis of palm oil-omega-3 structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Introduction
Palmityl linoleate is a fatty acid ester derived from the reaction of palmitic acid and linoleic acid. It belongs to the broader class of alkyl esters, which are widely used in the cosmetic and pharmaceutical industries as emollients, skin conditioning agents, and texture enhancers. Evaluating the safety and toxicity of such compounds is critical for researchers, scientists, and drug development professionals.
Due to a lack of extensive publicly available toxicity data specifically for this compound, this guide employs a "read-across" approach to assess its safety profile. This well-established toxicological principle, also utilized by regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel, involves extrapolating data from structurally similar compounds (source substances) to a substance with limited data (the target substance).[1][2][3][4] The safety of this compound is therefore inferred from the toxicological data of related long-chain fatty acid esters and its constituent molecules: palmitic acid and linoleic acid.
The CIR Expert Panel has assessed a large group of 237 alkyl esters and concluded that they are safe in cosmetic formulations under current practices of use and concentration, provided they are formulated to be non-irritating.[1][2][4][5] This assessment supports the general safety of this class of ingredients.
Data Presentation: Comparative Toxicity Data
The following tables summarize the available quantitative and qualitative toxicity data for fatty acid esters and their constituent parts, which serve as the basis for the read-across assessment of this compound.
Table 1: Acute Oral Toxicity of Selected Fatty Acid Esters
| Compound | Test Species | Oral LD50 (mg/kg bw) | Citation |
|---|---|---|---|
| Methyl Octanoate | Rat | > 2000 | [6] |
| Methyl Laurate | Rat | > 2000 | [6] |
| Fatty acids, C14-18 and C18-unsatd., esters with trimethylolpropane | Rat | > 2000 | [7] |
| Fatty acids, C8-10, triesters with trimethylolpropane | Rat | > 2000 | [7] |
| Palmitic acid, 2-ethylhexyl ester | Not specified | > 5000 | [8] |
| Butyl Stearate | Rat | 32000 | [8] |
| 1-Linoleic acid ester of 3-MCPD | Mouse | 2016.3 | [9] |
| 1-Stearic acid ester of 3-MCPD | Mouse | 2973.8 | [9] |
| 1-Oleic acid ester of 3-MCPD | Mouse | 2081.4 |[9] |
Table 2: Skin Irritation Potential of Selected Fatty Acids and Esters
| Compound | Test System | Observation | Citation |
|---|---|---|---|
| Isopropyl Linoleate | Rabbit | One of the esters with the greatest adverse skin reactions | [10] |
| Isopropyl Palmitate | Rabbit | Well-tolerated as a pure material | [10] |
| Fatty Acids (C8-C12, saturated) | Human | Most irritating among saturated fatty acids tested | [11] |
| Linoleic Acid | Human | The only unsaturated fatty acid tested that produced irritation | [11] |
| Oleic Acid (up to 50%) | Mouse, Rabbit, Guinea Pig | Ranged from no toxicity to erythema and hyperkeratosis | [12] |
| Palmitic Acid (in a 2.2% formulation) | Rabbit | Considered nontoxic in an acute dermal study |[12] |
Table 3: Genotoxicity of Selected Fatty Acid Derivatives
| Compound | Test Type | Result | Citation |
|---|---|---|---|
| Glycidol Linoleate (GL) | Bacterial Reverse Mutation (Ames) | Positive (response attributed to the release of glycidol) | [13] |
| Glycidol Linoleate (GL) | In Vitro Chromosomal Aberration | Negative | [13] |
| Glycidol Linoleate (GL) | In Vivo Bone Marrow Micronucleus | Negative | [13] |
| Very Long Chain Fatty Acids (VLCFAs) | Bacterial Reverse Mutation (Ames) | Negative | [14][15] |
| Very Long Chain Fatty Acids (VLCFAs) | In Vitro Micronucleus | Negative (4h incubation), Positive (24h incubation) | [14][15] |
| Very Long Chain Fatty Acids (VLCFAs) | In Vivo Micronucleus (rat) | Negative |[14][15] |
Experimental Protocols
The safety evaluation of chemical compounds relies on standardized and validated experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the testing of chemicals that are internationally recognized. Below are summaries of key methodologies relevant to this assessment.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (LD50) of a substance. The test involves administering the substance to animals (typically rats) in a stepwise procedure using a limited number of animals at each step. The procedure starts with a dose from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the initial dose determines the subsequent dosing, allowing for a classification of the substance's toxicity with minimal animal usage. Observations for mortality and clinical signs of toxicity are conducted for at least 14 days.[7]
In Vitro Skin Irritation (OECD Guideline 439: Reconstructed Human Epidermis Test Method)
This in vitro test assesses the potential of a substance to cause skin irritation. It utilizes a three-dimensional Reconstructed Human Epidermis (RhE) model that mimics the properties of the upper layers of human skin.
-
Application: The test chemical is applied topically to the surface of the RhE tissue.
-
Incubation: The tissue is incubated for a defined period (e.g., 60 minutes).
-
Viability Assessment: After exposure, the tissue is rinsed and incubated with a vital dye, typically MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells metabolize the MTT into a blue formazan salt.
-
Analysis: The amount of formazan produced is measured spectrophotometrically, which is directly proportional to the percentage of viable cells. A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (≤ 50%) compared to the negative control.
In Vitro Genotoxicity (OECD Guideline 471: Bacterial Reverse Mutation Test - Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. The test chemical is applied to the bacteria, and if it is a mutagen, it will cause reverse mutations that restore the gene's function, allowing the bacteria to grow on a histidine-free medium. The number of revertant colonies is proportional to the mutagenic potency of the substance. The test is conducted with and without a metabolic activation system (S9 mix) to account for metabolites that may be genotoxic.[13]
Visualizations: Workflows and Logical Relationships
Diagram 1: Experimental Workflow for In Vitro Skin Irritation (OECD 439)
Caption: Workflow for assessing skin irritation potential using the OECD 439 RhE method.
Diagram 2: Logical Framework for Read-Across Safety Assessment
Caption: Read-across logic for inferring the safety profile of a target compound.
Diagram 3: Simplified Signaling Pathway for Saturated Fatty Acid-Induced Lipotoxicity
Caption: Pathway showing how excess saturated fatty acids can induce cellular stress.
Comparative Analysis and Conclusion
Acute Systemic Toxicity Based on the extensive data for a wide range of fatty acid esters, the acute oral toxicity is consistently low.[6][7][8] LD50 values are typically greater than 2000 mg/kg, and in some cases, significantly higher, such as 32,000 mg/kg for Butyl Stearate.[8] This indicates that these substances are practically non-toxic when ingested orally in single high doses. By read-across, this compound is expected to exhibit a similarly low acute oral toxicity profile.
Skin Irritation The potential for skin irritation is a more complex endpoint for this class of compounds. The irritation potential appears to be more closely related to the fatty acid component than the alcohol component of the ester.[10] Studies have shown that saturated fatty acids with chain lengths of C8 to C12 are the most irritating, while among unsaturated fatty acids, linoleic acid has been shown to cause irritation.[11] Furthermore, a study specifically identified isopropyl linoleate as causing one of the greatest adverse skin reactions among several esters tested.[10] In contrast, esters of palmitic acid, such as isopropyl palmitate, appear to be well-tolerated.[10]
Genotoxicity The available data on fatty acid esters and long-chain fatty acids do not indicate a concern for genotoxicity.[14][15] A study on glycidol linoleate, a contaminant found in some refined oils, showed that while it tested positive in the Ames test, this was due to the release of glycidol, and the ester itself did not induce chromosomal aberrations or in vivo micronuclei.[13] Studies on very long-chain fatty acids were also largely negative for genotoxicity in vivo.[14][15] Therefore, this compound itself is not expected to be genotoxic.
Based on a comprehensive read-across assessment of data from structurally related fatty acid esters and their constituent parts, this compound is expected to have a favorable safety and toxicity profile. Its acute oral toxicity is predicted to be very low. It is not expected to be genotoxic. The primary consideration for its use is a potential for skin irritation, which is influenced by its linoleate component. However, as established by the Cosmetic Ingredient Review, this risk can be effectively managed through proper formulation and concentration management, ensuring the final product is non-irritating. This profile makes it suitable for its intended use in cosmetic and pharmaceutical applications, aligning with the broader safety assessment of the alkyl ester class.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Safety Assessment of Alkyl Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. pure.psu.edu [pure.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. chemview.epa.gov [chemview.epa.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Relative irritancy of free fatty acids of different chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cir-safety.org [cir-safety.org]
- 13. Genotoxicity studies of glycidol fatty acid ester (glycidol linoleate) and glycidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Genotoxicity evaluation of a fish oil concentrate containing Very Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Palmityl Linoleate
This document provides comprehensive, step-by-step guidance on the safe and compliant disposal of Palmityl Linoleate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental protection.
Immediate Safety and Hazard Information
Summary of Potential Hazards from Related Compounds:
| Hazard Statement | Description | Primary Concern | Source Compound Example |
| H315 | Causes skin irritation. | Personal Safety | Palmitoleic acid |
| H319 | Causes serious eye irritation. | Personal Safety | Palmitoleic acid |
| H335 | May cause respiratory irritation. | Personal Safety | Palmitoleic acid |
| H360 | May damage fertility or the unborn child. | Health Hazard | Vitamin A palmitate |
| H412 | Harmful to aquatic life with long lasting effects. | Environmental Safety | Vitamin A palmitate |
This table summarizes data from related fatty acid esters to provide a conservative safety approach in the absence of specific data for this compound.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following protocol provides a general framework for its proper disposal.
Step 1: Waste Identification and Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect waste in its original container or a designated, compatible, and clearly labeled waste container. The container should be kept tightly closed in a dry and well-ventilated area.[1][2]
Step 2: Spill and Leak Management
-
In the event of a spill, prevent the substance from entering drains or waterways.[2][3]
-
For liquid spills, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain and collect the spillage.
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[1][4]
-
Ensure adequate ventilation during cleanup.[2]
Step 3: Container Management
-
Empty containers should be handled as if they still contain the product.
-
Do not reuse empty containers.
-
Follow your institution's guidelines for the disposal of contaminated containers.
Step 4: Final Disposal
-
All waste containing this compound must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor.[5]
-
Consult your institution's EHS department for specific guidance and to arrange for waste pickup.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
This procedural guidance is intended to ensure the safe handling and environmentally responsible disposal of this compound. Always prioritize safety and consult your institution's specific protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
